Fulvotomentoside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H92O25 |
|---|---|
Molecular Weight |
1177.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C57H92O25/c1-24-34(62)44(80-47-41(69)36(64)28(60)20-74-47)43(71)49(77-24)81-45-37(65)29(61)21-75-50(45)79-33-11-12-53(4)31(54(33,5)23-58)10-13-56(7)32(53)9-8-25-26-18-52(2,3)14-16-57(26,17-15-55(25,56)6)51(72)82-48-42(70)39(67)38(66)30(78-48)22-76-46-40(68)35(63)27(59)19-73-46/h8,24,26-50,58-71H,9-23H2,1-7H3/t24-,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-/m0/s1 |
InChI Key |
BTUYGUFIIUIODG-IUEFZHLPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins and Biological Significance of Forsythoside B
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Forsythoside B, a phenylethanoid glycoside of significant interest to the scientific community. Due to the likely misspelling in the initial query "Fulvotomentoside B," and the substantial body of evidence pointing towards "Forsythoside B" as the intended compound of interest, particularly in the context of its natural sources, this document will focus on the latter. Forsythoside B has been identified as a key bioactive constituent in several medicinal plants, most notably Lamiophlomis rotata (Benth.) Kudo. This guide details its primary natural source, presents available data on its isolation, and elucidates its role in cellular signaling pathways. Experimental protocols for extraction and isolation are provided to facilitate further research and development.
Primary Natural Source: Lamiophlomis rotata
Forsythoside B is a naturally occurring phenylethanoid glycoside that has been isolated from several plant species. The most prominently cited botanical source is Lamiophlomis rotata (Benth.) Kudo, a perennial herbaceous plant belonging to the Lamiaceae family.[1][2][3][4][5] This plant has a long history of use in traditional Tibetan medicine. Phytochemical investigations have revealed that Lamiophlomis rotata is rich in a variety of chemical constituents, including iridoids, flavonoids, and phenylethanoid glycosides, with Forsythoside B being a significant component of the latter class.
While Lamiophlomis rotata is a primary source, Forsythoside B has also been identified in other plant species, including those from the genera Forsythia, Ballota, Marrubium, Phlomis, and Verbascum. Specifically, it has been isolated from Forsythia suspensa, another plant used in traditional Chinese medicine.
Table 1: Natural Sources of Forsythoside B
| Plant Species | Family | Plant Part(s) |
| Lamiophlomis rotata | Lamiaceae | Whole plant, Aerial parts |
| Forsythia suspensa | Oleaceae | Fruit |
| Ballota spp. | Lamiaceae | Not specified |
| Marrubium spp. | Lamiaceae | Not specified |
| Phlomis spp. | Lamiaceae | Not specified |
| Verbascum spp. | Scrophulariaceae | Not specified |
Biological Activity and Signaling Pathways
Forsythoside B exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being of particular interest to researchers. These activities are attributed to its ability to modulate key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A significant mechanism of action for Forsythoside B is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response, and its activation leads to the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Forsythoside B has been shown to inhibit the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, Forsythoside B blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.
Figure 1: Inhibition of the NF-κB signaling pathway by Forsythoside B.
Experimental Protocols
The following sections provide generalized experimental protocols for the extraction and isolation of Forsythoside B from plant material, based on common phytochemical techniques. Researchers should optimize these protocols based on the specific plant matrix and available equipment.
Extraction
Objective: To extract a broad range of phytochemicals, including phenylethanoid glycosides, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Lamiophlomis rotata)
-
Methanol or Ethanol (70-95%)
-
Reflux apparatus or sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Macerate or reflux the powdered plant material with a suitable solvent (e.g., 70% ethanol) at a ratio of 1:10 (w/v) for 2-3 hours.
-
Alternatively, perform ultrasonication-assisted extraction for 30-60 minutes.
-
Filter the extract through filter paper or centrifuge to remove solid plant material.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
Objective: To isolate and purify Forsythoside B from the crude extract using chromatographic techniques.
Materials:
-
Crude plant extract
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, water)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a C18 column
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Fractionation:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor the separation using TLC.
-
-
Further Purification:
-
Combine fractions containing the compound of interest (as determined by TLC comparison with a standard, if available) and concentrate them.
-
Subject the enriched fraction to further chromatographic separation using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules.
-
-
Final Purification:
-
Perform preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure Forsythoside B.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to Forsythoside B and confirm its purity using analytical HPLC and its structure through spectroscopic methods (NMR, MS).
-
Figure 2: General workflow for the isolation of Forsythoside B.
Conclusion
Forsythoside B is a promising natural product with well-documented anti-inflammatory and neuroprotective properties, primarily sourced from Lamiophlomis rotata. Its mechanism of action involves the modulation of critical inflammatory pathways such as NF-κB. The experimental protocols outlined in this guide provide a foundation for researchers to extract, isolate, and further investigate the therapeutic potential of this valuable compound. Future research should focus on optimizing isolation yields, elucidating further molecular targets, and exploring its potential in preclinical and clinical studies.
References
- 1. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. selleckchem.com [selleckchem.com]
The Chemical Landscape of Lonicera fulvotomentosa: A Technical Guide for Researchers
Introduction
Lonicera fulvotomentosa, a species of honeysuckle found predominantly in Southwestern China, has a rich history in traditional medicine for treating a variety of ailments, including epidemic fevers and infectious diseases.[1][2] Modern scientific inquiry has begun to unravel the complex chemical composition of this plant, revealing a diverse array of bioactive compounds that are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the known chemical constituents of Lonicera fulvotomentosa, complete with quantitative data, detailed experimental protocols for analysis, and visualizations of potential mechanisms of action.
Core Chemical Constituents
Lonicera fulvotomentosa is a rich source of various classes of chemical compounds, with polyphenols, triterpenoids, and iridoids being the most prominent. The plant's chemical profile is notably similar to the well-studied Lonicera japonica, suggesting its potential as an alternative source for medicinal compounds.[1][2]
Polyphenolic Compounds: Flavonoids and Phenolic Acids
Polyphenols are a significant class of compounds in Lonicera fulvotomentosa, contributing to its antioxidant and other therapeutic properties. High-performance liquid chromatography (HPLC) has been instrumental in identifying and quantifying these constituents.
Quantitative Data on Polyphenolic Compounds
The following table summarizes the quantitative data of major polyphenolic compounds found in the dried flowers of Lonicera fulvotomentosa, with variations observed based on the soil composition in which the plants were grown.[1]
| Compound Class | Compound | Content in Karst Soil (µg/g) | Content in Yellow Loam (µg/g) |
| Phenolic Acids | Gallic acid | 43.54 ± 3.46 | 41.87 ± 3.17 |
| Chlorogenic acid | 2149.54 ± 104.35 | 1938.57 ± 124.43 | |
| Caffeic acid | 1536.22 ± 65.43 | 1418.36 ± 54.62 | |
| Flavonoids | Luteolin | 343.62 ± 16.26 | 283.48 ± 23.92 |
| Rutin | 523.35 ± 21.87 | 608.38 ± 31.47 | |
| Quercetin | 168.49 ± 6.77 | 147.63 ± 5.49 | |
| Kaempferol | 98.36 ± 4.21 | 47.45 ± 3.66 | |
| Apigenin | 39.25 ± 3.77 | 82.15 ± 2.79 |
Triterpenoids and Triterpenoid Saponins
The Lonicera genus is known to be a rich source of triterpenoids and their glycosidic forms, saponins. While specific quantitative data for Lonicera fulvotomentosa is not extensively documented in readily available literature, qualitative analyses have confirmed their presence. A study by Wang et al. (2019) identified several triterpenoid compounds from the acid hydrolysate of L. fulvotomentosa flower buds, including oleanolic acid, hederagenin, and a new triterpene, ethyl (3β)-3,23-dihydroxyolean-12-en-28-oate. The genus Lonicera is reported to contain at least 87 different triterpenoid saponins.
Iridoid Glycosides
Iridoid glycosides are another significant class of bioactive compounds found in Lonicera species. Although specific quantitative analysis for L. fulvotomentosa is limited, methods for their identification and quantification within the genus have been established, suggesting their likely presence in this species as well.
Mineral Elements
The mineral composition of Lonicera fulvotomentosa has been analyzed, revealing the presence of several essential elements.
Quantitative Data on Mineral Elements
The following table presents the concentration of major mineral elements in the dried flowers of Lonicera fulvotomentosa.
| Element | Content Range (mg/kg) |
| Calcium (Ca) | 297.34 - 351.26 |
| Potassium (K) | 132.56 - 140.37 |
| Iron (Fe) | 37.77 - 41.25 |
| Magnesium (Mg) | 9.47 - 11.36 |
Experimental Protocols
The identification and quantification of the chemical constituents of Lonicera fulvotomentosa rely on various analytical techniques. Below are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Polyphenols
-
Objective: To identify and quantify phenolic acids and flavonoids.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution system, typically involving acetonitrile and acidified water (e.g., with formic acid or acetic acid).
-
Detection: Monitoring at multiple wavelengths to capture the UV absorption maxima of different compound classes (e.g., ~280 nm for phenolic acids and ~350 nm for flavonoids).
-
Quantification: Based on the calibration curves of authentic standards of each identified compound.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Mineral Elements
-
Objective: To determine the concentration of mineral elements.
-
Sample Preparation: Digestion of the dried plant material using a mixture of strong acids (e.g., nitric acid and perchloric acid) under controlled temperature conditions.
-
Instrumentation: An ICP-MS system.
-
Analysis: The digested sample solution is introduced into the plasma, where atoms are ionized and then detected by the mass spectrometer based on their mass-to-charge ratio.
-
Quantification: Achieved by comparing the signal intensities of the samples to those of certified standard solutions of each element.
Paper Spray Mass Spectrometry (PS-MS) for Triterpenoid Saponins
-
Objective: Rapid semi-quantitative analysis of hemolytic triterpenoid saponins.
-
Methodology: A sample solution is directly applied to a triangular paper substrate. A high voltage is applied to the paper, which generates a spray of ions that are then analyzed by a mass spectrometer.
-
Internal Standard: A structurally similar compound is used for semi-quantification (e.g., asperosaponin VI for macranthoidin B, macranthoidin A, and dipsacoside B).
-
Advantages: This method is rapid, requires minimal sample preparation, and consumes less solvent compared to traditional chromatographic techniques.
Capillary High-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (Capillary HPLC-ESI/MS) for Iridoid Glycosides
-
Objective: Identification and quantification of iridoid glycosides.
-
Instrumentation: A capillary HPLC system coupled with a single quadrupole mass spectrometer with an ESI source.
-
Column: A narrow-bore C18 column (e.g., 0.3 mm internal diameter).
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and acidified water.
-
Detection: Mass spectrometric detection, often in negative ion mode, which provides high sensitivity and selectivity for iridoid glycosides.
-
Quantification: Based on calibration curves of known standards, with detection limits in the low ng/mL range.
Mechanisms of Action and Signaling Pathways
The diverse chemical constituents of Lonicera fulvotomentosa are associated with a range of biological activities. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and mechanisms of action.
Anti-HIV Activity of Caffeic Acid Derivatives
Certain compounds isolated from Lonicera fulvotomentosa, such as ethyl caffeate and caffeic acid, have demonstrated inhibitory effects against HIV protease, a critical enzyme for viral replication.
References
Unraveling the Botanical Origins of Fulvotomentoside B: A Technical Review
Despite a comprehensive search of scientific literature and chemical databases, the specific plant origin of a compound named "Fulvotomentoside B" remains elusive. This indicates that this compound may be a novel, recently isolated, or exceptionally rare natural product that has not yet been documented in publicly available scientific literature. The name itself suggests a potential link to the genus Desmodium, specifically a species with "tomentosum" in its name, but no such compound has been reported in phytochemical studies of this genus.
This technical guide addresses the current state of knowledge regarding compounds structurally related to or potentially originating from the Desmodium genus, a source of a wide array of bioactive molecules. While the primary subject, this compound, could not be directly elucidated, this document serves as a resource for researchers in natural product chemistry and drug discovery by providing an in-depth overview of the phytochemistry of the Desmodium genus, from which a compound with a similar name might logically originate.
The Desmodium Genus: A Rich Source of Phytochemicals
The Desmodium genus, belonging to the Fabaceae family, comprises a diverse group of plants known for their traditional medicinal uses, particularly in Asia and Africa.[1] Phytochemical investigations of various Desmodium species have led to the isolation and characterization of over 200 compounds.[1] These compounds primarily include flavonoids, alkaloids, terpenoids, steroids, phenylpropanoids, and glycosides.[1]
Major Compound Classes in Desmodium
A summary of the major classes of chemical constituents found in the Desmodium genus is presented below.
| Compound Class | Examples of Isolated Compounds | Representative Desmodium Species |
| Flavonoids | Genistein, Daidzein, Apigenin, Luteolin, Quercetin, Kaempferol | D. styracifolium, D. gangeticum, D. triquetrum |
| Alkaloids | Tyramine, Hordenine, Tryptamine derivatives | D. gangeticum, D. styracifolium |
| Terpenoids | Lupeol, Betulinic acid | D. uncinatum |
| Glycosides | (6S,9R)-roseoside, Nicotiflorin, Rutin, β-sitosterol-3-O-β-D-glucopyranoside | D. gangeticum[2] |
| Isoflavanones | Uncinanone A, B, C, D, E | D. uncinatum |
Hypothetical Isolation and Characterization Workflow
Given the lack of specific data for this compound, a generalized experimental workflow for the isolation and characterization of a novel glycoside from a plant source, such as a Desmodium species, is presented. This serves as a methodological guide for researchers undertaking such investigations.
Experimental Workflow
Figure 1. A generalized workflow for the isolation and characterization of a natural product from a plant source.
Potential Bioactivities and Signaling Pathways
While no biological activities are reported for this compound, compounds from the Desmodium genus are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities. For instance, extracts of Desmodium adscendens are known to protect liver cells. The mechanisms underlying these activities often involve the modulation of key signaling pathways.
A hypothetical signaling pathway that could be investigated for a novel bioactive compound with anti-inflammatory properties is presented below.
Hypothetical Anti-Inflammatory Signaling Pathway
Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action of a novel compound.
Conclusion
The identity and botanical origin of this compound remain to be established in scientific literature. The information presented in this guide is based on the phytochemical context of the Desmodium genus, from which a compound with this name might plausibly originate. Researchers interested in this compound are encouraged to conduct phytochemical screenings of Desmodium species, particularly those with "tomentosum" in their nomenclature. The generalized experimental protocols and hypothetical signaling pathways provided herein offer a foundational framework for the discovery, characterization, and biological evaluation of novel natural products. Further research is necessary to isolate and identify this compound and to elucidate its potential therapeutic properties.
References
Unveiling the Molecular Architecture of Fulvotomentoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvotomentoside B, a novel triterpenoid saponin, has been identified as a constituent of Lonicera fulvotomentosa and Anagallis arvensis. Its chemical structure has been determined through comprehensive spectroscopic analysis and chemical methodologies. This document provides a detailed technical overview of the elucidation of this compound's structure, presenting the available quantitative spectroscopic data, outlining the experimental protocols for its isolation and characterization, and offering a visual representation of the structure elucidation workflow. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
The chemical structure of this compound has been elucidated as 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester .[1] The core of the molecule is a pentacyclic triterpenoid aglycone, hederagenin, to which two separate sugar chains are attached at the C-3 and C-28 positions.
Spectroscopic Data
The structural determination of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While the definitive primary literature containing the complete dataset, "Structure Elucidation of Two Major Saponins from Lonicera fulvotomentosa Hsu et S. C. Cheng" published in the Chemical Journal of Chinese Universities in 2008, could not be accessed in its entirety for this review, the following represents a general compilation of expected spectroscopic features based on the elucidated structure.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is crucial for identifying the carbon skeleton of the aglycone and the individual sugar residues. The chemical shifts provide information about the type of carbon (methyl, methylene, methine, quaternary) and its chemical environment.
(Note: The following table is a representative compilation based on known values for hederagenin and related glycosides. The actual experimental values from the primary literature are pending access to the full-text publication.)
| Carbon No. | Aglycone (Hederagenin) | Arabinose | Rhamnose | Xylose (inner) | Glucose | Xylose (outer) |
| Aglycone | ||||||
| 1 | ~38.8 | |||||
| 2 | ~26.5 | |||||
| 3 | ~89.1 | |||||
| 4 | ~39.5 | |||||
| 5 | ~55.8 | |||||
| ... | ... | |||||
| 28 | ~176.7 | |||||
| Sugars | ||||||
| 1' | ~104.5 | |||||
| 2' | ~82.7 | |||||
| ... | ... | |||||
| 1'' | ~101.9 | |||||
| ... | ... |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the protons in the molecule, including their chemical environment, multiplicity (splitting patterns), and coupling constants (J values), which helps to establish the connectivity of atoms and the stereochemistry of the sugar units.
(Note: The following is a generalized description of the expected ¹H NMR data. Specific chemical shifts and coupling constants are pending access to the full-text publication.)
-
Aglycone Protons: Signals corresponding to the methyl groups of hederagenin would appear as singlets in the upfield region. The olefinic proton at C-12 would be observed as a characteristic downfield signal.
-
Anomeric Protons: The protons on the anomeric carbons (C-1 of each sugar) are diagnostic. Their chemical shifts and coupling constants confirm the type of sugar and the stereochemistry of the glycosidic linkage (α or β). For instance, a larger coupling constant (around 7-8 Hz) for a doublet is indicative of a β-anomeric proton, while a smaller coupling constant suggests an α-anomeric proton.
-
Sugar Protons: The remaining sugar protons would appear in the region of approximately 3.0-5.5 ppm, often with complex overlapping signals.
Experimental Protocols
The elucidation of the structure of this compound involves a multi-step process encompassing extraction, isolation, purification, and spectroscopic analysis.
Isolation and Purification
The general procedure for isolating triterpenoid saponins like this compound from plant material typically involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Lonicera fulvotomentosa) is extracted with a suitable solvent, commonly methanol or ethanol, at room temperature or under reflux.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol extract is subjected to various column chromatography techniques for further purification. These may include:
-
Silica Gel Chromatography: To perform an initial fractionation based on polarity.
-
Sephadex LH-20 Chromatography: To separate compounds based on their molecular size.
-
Reversed-Phase (RP-18) Chromatography: For finer separation based on hydrophobicity.
-
High-Performance Liquid Chromatography (HPLC): Often used as the final purification step to obtain the pure compound.
-
Structure Elucidation Methods
The purified this compound is then subjected to a suite of spectroscopic and chemical methods to determine its structure:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight of the compound. Tandem MS (MS/MS) experiments can provide information about the sequence of the sugar units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹ H, ¹³ C): To identify the types of protons and carbons present in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity within the molecule.
-
COSY (Correlation Spectroscop Y): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence ): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation ): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the sugar units to each other and to the aglycone.
-
-
-
Acid Hydrolysis: The saponin is treated with acid to cleave the glycosidic bonds, releasing the aglycone and the individual sugar units. The sugars can then be identified by comparing their chromatographic properties (e.g., on TLC or HPLC) with those of authentic standards.
Workflow for Structure Elucidation
The logical flow of the experimental process for elucidating the chemical structure of this compound can be visualized as follows:
Conclusion
The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. This technical guide provides a comprehensive overview of the methodologies and data integral to this process. Further research into the pharmacological activities of this complex saponin is warranted to explore its potential applications in drug development. Access to the primary publication will be essential for a definitive and quantitative analysis of its spectroscopic properties.
References
Fulvotomentoside B: A Spectroscopic Data Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data available for Fulvotomentoside B, a triterpenoid saponin isolated from Lonicera fulvotomentosa. The document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation and potential biological activity of this natural product.
Introduction
This compound is a complex natural product with a hederagenin aglycone core glycosylated at two positions. Its complete structure has been elucidated as 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester[1][2][3]. The structural complexity and the known biological activities of related hederagenin saponins make this compound a compound of interest for further investigation. This guide summarizes the available spectroscopic data and provides a framework for its analysis.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its molecular formula.
| Parameter | Value | Reference |
| Molecular Formula | C₅₇H₉₂O₂₅ | [4] |
| Molecular Weight | 1176 g/mol | |
| High-Resolution MS | [M+Na]⁺: 1199.5887 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The following data was reported in C₅D₅N at 500 MHz.
| Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Assignment | Reference |
| 6.30 | brs | Anomeric proton | ||
| 6.25 | d | 8.1 | Anomeric proton | |
| 5.38 | brs | H-12 (aglycone) | ||
| 5.31 | d | 7.6 | Anomeric proton | |
| 5.05 | d | 6.6 | Anomeric proton | |
| 4.90 | d | 7.1 | Anomeric proton | |
| 1.54 | d | 6.2 | Rhamnose CH₃ | |
| 1.20 | s | Methyl proton (aglycone) | ||
| 1.12 | s | Methyl proton (aglycone) | ||
| 1.10 | s | Methyl proton (aglycone) | ||
| 0.98 | s | Methyl proton (aglycone) | ||
| 0.86 | s | Methyl proton (aglycone) | ||
| 0.84 | s | Methyl proton (aglycone) |
Note: A complete and detailed assignment of all proton signals is not available in the reviewed literature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Note: A detailed table of ¹³C NMR data for this compound is not available in the publicly accessible literature. The structure was confirmed using 2D NMR techniques which provide correlations between protons and carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide information about chromophores within the molecule.
Note: Specific UV-Vis absorption data for this compound is not available in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of triterpenoid saponins like this compound.
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., stems or leaves of Lonicera fulvotomentosa) is typically extracted with a solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.
-
Chromatography: The saponin-rich fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as pyridine-d₅ (C₅D₅N) or methanol-d₄ (CD₃OD).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Potential Signaling Pathways
While specific biological studies on this compound are limited, its aglycone, hederagenin, and related saponins are known to exhibit various biological activities, including anticancer and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of hederagenin glycosides.
Conclusion
This compound is a structurally complex triterpenoid saponin with potential for interesting biological activities based on its hederagenin core. While some spectroscopic data is available, a complete dataset from the primary literature is needed for a comprehensive analysis. Further research is warranted to fully characterize this compound and explore its pharmacological potential.
References
Unveiling the Bioactive Potential of Fulvotomentoside B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside B is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities.[1] It was first isolated from Lonicera fulvotomentosa, a plant belonging to the Caprifoliaceae family.[1] Structurally, this compound is a hederagenin-based saponin, which forms the basis for its potential biological effects.[2][3] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, drawing on available data and insights from structurally related compounds to elucidate its therapeutic potential.
Hepatoprotective Activity
Preliminary evidence suggests that compounds from Lonicera fulvotomentosa, including this compound, possess hepatoprotective properties. Studies on the total saponin extracts from this plant, referred to as "Fulvotomentosides," have demonstrated a significant protective effect against liver damage in animal models.
Quantitative Data: Hepatoprotective Effects of Lonicera fulvotomentosa Saponins
The total saponins from Lonicera fulvotomentosa have been shown to significantly reduce the levels of serum glutamic pyruvic transaminase (SGPT) and triacylglycerol (GT) in mice with liver injury induced by carbon tetrachloride (CCl4).[1] This suggests a potential for these compounds to mitigate liver damage.
| Compound Class | Model | Biomarker | Outcome |
| Total Saponins from L. fulvotomentosa | CCl4-induced liver injury in mice | Serum Glutamic Pyruvic Transaminase (SGPT) | Significant Reduction |
| Total Saponins from L. fulvotomentosa | CCl4-induced liver injury in mice | Triacylglycerol (GT) | Significant Reduction |
Antitumor Activity
A Chinese patent has claimed the use of this compound in antitumor applications, indicating its potential as a cancer therapeutic. While specific studies on this compound are limited, research on structurally similar hederagenin saponins from the Lonicera genus, such as Macranthoside B, provides valuable insights into its possible mechanisms of action.
Macranthoside B, also a hederagenin saponin, has been shown to inhibit the proliferation of various cancer cell lines. Its antitumor effects are mediated through the induction of apoptosis via the mitochondrial pathway.
Quantitative Data: In Vitro Cytotoxicity of Macranthoside B
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Macranthoside B against a panel of human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 10-20 |
| A549 | Lung Cancer | 10-20 |
| HeLa | Cervical Cancer | 10-20 |
| MCF-7 | Breast Cancer | 10-20 |
Proposed Signaling Pathway for Antitumor Activity
Based on the mechanism of related hederagenin saponins, this compound likely induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation and subsequent cell death.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Experimental Protocols
The following provides a generalized methodology for assessing the in vitro antitumor activity of this compound, based on protocols used for Macranthoside B.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, A549, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: General workflow for in vitro evaluation of antitumor activity.
Conclusion
This compound, a triterpenoid saponin from Lonicera fulvotomentosa, presents a promising profile for further investigation as a therapeutic agent. While direct evidence is still emerging, preliminary data and the activities of structurally related compounds strongly suggest potential hepatoprotective and antitumor effects. The proposed mechanism of action for its antitumor activity involves the induction of apoptosis through the mitochondrial pathway. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound and to validate its therapeutic efficacy in preclinical and clinical settings.
References
- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Fulvotomentoside B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside B is a triterpenoid saponin isolated from the medicinal plant Lonicera fulvotomentosa Hsu et S.C. Cheng.[1][2] As a member of the saponin class of compounds, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development efforts.
Chemical Properties
This compound is structurally defined as 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester.[3][4] Hederagenin forms the aglycone core of this saponin.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C57H92O25 | [5] |
| Molecular Weight | 1177.33 g/mol | |
| CAS Number | 1021184-77-9 | |
| Class | Triterpenoid Saponin | |
| Source | Lonicera fulvotomentosa Hsu et S.C. Cheng |
Biological Activities and Therapeutic Potential
Research on this compound and related compounds from Lonicera fulvotomentosa has revealed promising biological activities, primarily centered on hepatoprotection, with emerging evidence for anti-tumor and anti-inflammatory effects.
Hepatoprotective Activity
The most well-documented biological activity of Fulvotomentosides, a total saponin extract from Lonicera fulvotomentosa containing this compound, is its protective effect against liver damage.
Table 2: Hepatoprotective Effects of Fulvotomentosides (Ful) in Animal Models
| Model | Treatment | Key Findings | Quantitative Data | Reference |
| Cadmium-induced hepatotoxicity in mice | Pretreatment with Ful (150 mg/kg, s.c. for 3 days) before CdCl2 (3.7 mg Cd/kg, i.v.) | Significantly decreased serum activities of alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH). Increased hepatic metallothionein (MT) levels, leading to more cadmium binding in the cytosol and less in critical organelles. | ALT levels were significantly lower in the Ful+Cd group compared to the Cd-only group (p<0.05). SDH levels were significantly lower in the Ful+Cd group compared to the Cd-only group (p<0.05). | |
| CCl4-induced liver injury in mice | Pretreatment with Fulvotomentoside compounds | Significantly reduced serum glutamate pyruvate transaminase (SGPT) and triacylglycerol (GT) levels. Alleviated liver pathology. | Specific quantitative data for this compound is not available. | |
| D-galactosamine-induced liver injury in mice | Pretreatment with Fulvotomentoside compounds | Significantly reduced serum glutamate pyruvate transaminase (SGPT) and triacylglycerol (GT) levels. | Specific quantitative data for this compound is not available. | |
| Acetaminophen-induced liver injury in mice | Pretreatment with Fulvotomentoside compounds | Significantly reduced serum glutamate pyruvate transaminase (SGPT) and triacylglycerol (GT) levels. | Specific quantitative data for this compound is not available. |
Anti-Tumor Activity
The anti-tumor potential of this compound appears to be linked to its hydrolysis product. A patent application has indicated that while this compound itself did not exhibit significant in vitro anti-tumor activity, its alkaline hydrolyzate demonstrated strong anti-tumor effects both in vivo and in vitro. The active component in the hydrolyzate is likely the aglycone, hederagenin, or a simpler glycoside. Saponins from the Lonicera genus, in general, have been shown to possess anti-tumor properties. For instance, other saponins from Lonicera macranthoides have shown significant anti-tumor activities against human mammary adenocarcinoma MCF-7 cells, with IC50 values ranging from 12.7 to 30.8 µM.
Anti-inflammatory Activity
A review of triterpenoid saponins from the Lonicera genus suggests that "Ful," likely referring to the Fulvotomentosides, may exert anti-inflammatory effects. The proposed mechanism involves the modulation of the NF-κB and JAK2 signaling pathways. However, specific experimental evidence detailing the direct effect of this compound on these pathways is currently limited.
Experimental Protocols
Cadmium-Induced Hepatotoxicity in Mice
This section details the methodology used to evaluate the hepatoprotective effects of Fulvotomentosides (Ful) against cadmium-induced liver injury.
Experimental Workflow for Cadmium-Induced Hepatotoxicity
Caption: Workflow for assessing hepatoprotective effects of Fulvotomentosides.
-
Animals: Male ICR mice were used for the study.
-
Pre-treatment: Mice were subcutaneously injected with Fulvotomentosides (150 mg/kg) or saline once daily for three consecutive days.
-
Induction of Hepatotoxicity: On the fourth day, 2 hours after the last pre-treatment dose, mice received a single intravenous injection of cadmium chloride (CdCl2) at a dose of 3.7 mg Cd/kg.
-
Sample Collection and Analysis: Two hours after the cadmium injection, blood was collected to measure the serum activities of alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) as markers of liver damage. Livers were excised to determine the distribution of cadmium in various organs and within the hepatic subcellular fractions (nuclear, mitochondrial, microsomal, and cytosolic).
-
Metallothionein Assay: The concentration of metallothionein (MT) in the liver was quantified using the cadmium-hemoglobin assay to assess the induction of this metal-binding protein.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related saponins and the general effects of "Fulvotomentosides," the following pathways are of interest.
Potential Anti-inflammatory Signaling
The anti-inflammatory effects of saponins from Lonicera are suggested to be mediated through the inhibition of the NF-κB and JAK2 signaling pathways. The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes. The JAK2/STAT pathway is also central to cytokine signaling and inflammation.
Hypothesized Anti-inflammatory Mechanism of this compound
Caption: Hypothesized inhibition of NF-κB and JAK2 pathways by this compound.
Conclusion and Future Directions
This compound is a triterpenoid saponin with demonstrated hepatoprotective effects, primarily through the induction of metallothionein and subsequent detoxification of heavy metals. Preliminary evidence also suggests potential anti-tumor and anti-inflammatory activities, although these require further investigation to elucidate the specific mechanisms and identify the active components, particularly for the anti-tumor effects observed with its hydrolyzate.
For researchers and drug development professionals, future studies should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 or EC50 values of pure this compound in various assays to quantify its potency.
-
Mechanism of Action: Conducting detailed molecular studies to confirm and elaborate on the role of this compound in modulating signaling pathways such as NF-κB and JAK2.
-
Structure-Activity Relationship: Investigating the bioactivity of the aglycone (hederagenin) and different glycosidic variations of this compound to understand the structural requirements for its therapeutic effects.
-
Pharmacokinetics and Safety: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.
The existing literature provides a solid foundation for the continued exploration of this compound as a potential therapeutic agent, particularly for liver disorders. Further focused research will be crucial to fully unlock its clinical potential.
References
- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of hyperoside against carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Hepatoprotective Effects of Fulvotomentoside B
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the hepatoprotective effects attributed to Fulvotomentoside B, a triterpenoid saponin derived from Lonicera fulvotomentosa. The information is synthesized from available preclinical data, focusing on quantitative outcomes, experimental designs, and the proposed mechanisms of action.
Executive Summary
This compound is part of a class of triterpenoid saponins isolated from Lonicera fulvotomentosa Hsu et S.C. Cheng.[1] Preclinical studies on the total saponin extract, referred to as Fulvotomentosides, have demonstrated significant hepatoprotective activity in established animal models of liver injury.[1][2] The primary mechanism appears to be linked to the attenuation of oxidative stress, specifically through the reduction of lipid peroxidation.[2] These findings suggest that this compound and related compounds hold potential for development as therapeutic agents for liver diseases. This guide will detail the experimental evidence, methodologies, and implicated biochemical pathways.
Quantitative Data on Hepatoprotective Efficacy
The hepatoprotective effects of Fulvotomentosides have been quantified by measuring key serum and hepatic biomarkers in animal models of chemically-induced liver injury. The data from these studies are summarized below.
Table 2.1: Effects of Fulvotomentosides on Serum Biomarkers in Rodent Models of Liver Injury
| Model Organism | Inducing Toxin | Biomarker | Observed Effect | Reference |
| Mice | Carbon Tetrachloride (CCl₄) | sGPT (ALT) | Significant Reduction | [1] |
| Mice | D-Galactosamine (D-GalN) | sGPT (ALT) | Significant Reduction | |
| Mice | Acetaminophen (AA) | sGPT (ALT) | Significant Reduction | |
| Mice/Rats | Carbon Tetrachloride (CCl₄) | Triacylglycerol (TG) | Significant Reduction | |
| Mice/Rats | D-Galactosamine (D-GalN) | Triacylglycerol (TG) | Significant Reduction |
sGPT: Serum Glutamic Pyruvic Transaminase, also known as Alanine Aminotransferase (ALT).
Table 2.2: Effects of Fulvotomentosides on Hepatic Oxidative Stress Markers
| Model Organism | Inducing Toxin | Biomarker | Observed Effect | Reference |
| Mice/Rats | Carbon Tetrachloride (CCl₄) | Malondialdehyde (MDA) | Significant Decrease |
Experimental Protocols
The evaluation of Fulvotomentosides has been conducted using well-established in vivo models of hepatotoxicity. These models are designed to mimic the cellular damage seen in human liver diseases.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This is the most common model for screening hepatoprotective agents. CCl₄ induces liver damage through metabolic activation by cytochrome P450 enzymes, leading to the formation of the trichloromethyl free radical (CCl₃•). This radical initiates lipid peroxidation and causes acute centrilobular necrosis.
-
Animal Model: Mice or Wistar rats.
-
Induction Protocol:
-
Animals are administered a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of CCl₄, typically diluted in a vehicle like corn oil or olive oil.
-
The dosage is calibrated to induce significant but sublethal liver damage.
-
-
Treatment Protocol:
-
The test compound (Fulvotomentosides) is administered, often subcutaneously, prior to or concurrently with the CCl₄ challenge.
-
A control group receives the vehicle, and a positive control group might receive a known hepatoprotective agent like silymarin.
-
-
Endpoint Analysis:
-
After a set period (e.g., 24-48 hours), blood is collected to measure serum levels of ALT (sGPT) and triglycerides (TG).
-
Livers are excised for histopathological examination to assess the degree of necrosis and for biochemical analysis of tissue homogenates to measure markers of oxidative stress like MDA.
-
D-Galactosamine (D-GalN)-Induced Hepatotoxicity Model
D-GalN induces liver injury that closely resembles viral hepatitis. It depletes uridine triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis and subsequent hepatocyte cell death.
-
Animal Model: Mice or rats.
-
Induction Protocol:
-
Animals receive a single intraperitoneal (i.p.) injection of D-Galactosamine.
-
This model is often sensitized with a low dose of lipopolysaccharide (LPS) to potentiate the inflammatory response, though D-GalN can be used alone.
-
-
Treatment Protocol:
-
Fulvotomentosides are administered prior to the D-GalN injection.
-
Control groups are included as described in the CCl₄ model.
-
-
Endpoint Analysis:
-
Blood and liver tissues are collected after a predetermined time.
-
Serum ALT (sGPT) and TG levels are measured to assess liver function.
-
Histopathological analysis is performed to evaluate the extent of liver damage.
-
Mechanism of Action and Signaling Pathways
The available evidence strongly suggests that the hepatoprotective effect of Fulvotomentosides is mediated by their antioxidant properties.
Inhibition of Lipid Peroxidation
The key finding from studies is the significant decrease in hepatic malondialdehyde (MDA) levels in animals treated with Fulvotomentosides. MDA is a major end-product of lipid peroxidation and a reliable marker of oxidative stress-induced cellular damage. The CCl₄ model is particularly relevant here, as its toxicity is directly mediated by free radicals that attack polyunsaturated fatty acids in cell membranes. By mitigating lipid peroxidation, Fulvotomentosides likely preserve the structural and functional integrity of hepatocyte membranes, preventing the leakage of enzymes like ALT into the bloodstream.
Implication in Broader Hepatocellular Signaling
While direct evidence for this compound's interaction with specific signaling pathways is not yet available, its antioxidant activity suggests it may modulate pathways sensitive to the cellular redox state. Many forms of liver injury converge on common signaling cascades involving inflammation and apoptosis.
-
Inflammatory Pathways: Toxins like CCl₄ and D-GalN/LPS activate Kupffer cells, the resident macrophages in the liver. This activation leads to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β). These cytokines can bind to receptors on hepatocytes, activating downstream pathways like NF-κB and JNK, which can exacerbate injury or promote cell death. An antioxidant effect could potentially dampen the initial activation of these inflammatory cells.
-
Apoptotic Pathways: Oxidative stress is a potent trigger of the intrinsic apoptotic pathway. It can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death. By reducing the oxidative burden, this compound may indirectly inhibit the initiation of this apoptotic cascade.
Conclusion and Future Directions
The collective evidence indicates that Fulvotomentosides, containing this compound, exhibit pronounced hepatoprotective effects in preclinical models of toxic liver injury. The primary mechanism of action is robustly linked to the inhibition of lipid peroxidation.
For drug development professionals, these findings provide a strong rationale for further investigation. Future research should focus on:
-
Isolation and purification of this compound to confirm its activity independent of other saponins.
-
In vitro studies using primary hepatocytes or cell lines like HepG2 to further elucidate the molecular mechanisms and cytoprotective effects.
-
Dose-response studies to establish a therapeutic window.
-
Exploration of effects on inflammatory and apoptotic signaling pathways (e.g., NF-κB, caspases) to build a more comprehensive mechanistic profile.
-
Pharmacokinetic and bioavailability studies to assess the drug-like properties of the compound.
References
- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Hepatoprotective effect of several constituents of Lonicera fulvotomentosa hsu et S. C. cheng, and L. macranthoide Hand.-Mazz. on CC1(4) and D-galactosamine induced liver injuries in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Triterpenoid saponins from Lonicera species
An In-depth Technical Guide to Triterpenoid Saponins from Lonicera Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Lonicera, belonging to the Caprifoliaceae family, encompasses approximately 200 species globally.[1][2] Many of these species, such as Lonicera japonica Thunb., are staples in traditional Chinese medicine and are also utilized in functional foods and cosmetics.[1] Among the diverse bioactive compounds found in this genus, triterpenoid saponins are of significant scientific interest due to their high content and wide range of pharmacological activities.[1] These activities include anti-inflammatory, anti-tumor, hepatoprotective, antiviral, and immunomodulatory effects, making them promising candidates for drug development.
This guide provides a comprehensive overview of the triterpenoid saponins isolated from Lonicera species, focusing on their chemical diversity, biological activities, and underlying mechanisms of action. It also presents detailed experimental protocols for their isolation, characterization, and bioactivity assessment, intended to serve as a valuable resource for researchers in phytochemistry and pharmacology.
Chemical Diversity of Triterpenoid Saponins in Lonicera
To date, 87 triterpenoid saponins and their corresponding aglycones (sapogenins) have been isolated from the Lonicera genus. These compounds are classified into six major types based on the chemical structure of their aglycone skeleton. The primary structural skeletons are pentacyclic triterpenoids of the oleanane, ursane, and lupane types. The structural diversity arises from different substituents on the aglycone and variations in the number, composition, and linkage of sugar chains, which are typically attached at the C-3 or C-28 positions.
The main classes of triterpenoid saponins identified in Lonicera species include:
-
Hederin-type: The most abundant, with 46 compounds identified.
-
Oleanane-type: 17 compounds identified.
-
Lupane-type: 8 compounds identified.
-
Ursane-type: 4 compounds identified.
-
Fernane-1-type: 3 compounds identified.
-
Fernane-2-type: 2 compounds identified.
Quantitative Bioactivity Data
Triterpenoid saponins from Lonicera have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the 50% inhibition concentration (IC₅₀) values for key saponins.
Table 1: Cytotoxic Activity of Triterpenoid Saponins from Lonicera Species
| Saponin | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Macranthoside B | HepG2 (Hepatoma) | MTT | 10.1 | |
| Macranthoside B | MGC-803 (Gastric) | MTT | 16.8 | |
| Macranthoside B | MCF-7 (Breast) | MTT | 12.61 | |
| Macranthoside B | SW1116 (Colon) | MTT | >20 | |
| Macranthoside B | HL-60 (Leukemia) | Cell Viability | 3.8 |
Table 2: Hemolytic Activity of Triterpenoid Saponins from Lonicerae Flos
| Saponin | Activity | Method | Notes | Reference |
| Macranthoidin B | Hemolytic | Paper Spray-MS | Key component causing hemolytic risk. | |
| Macranthoidin A | Hemolytic | Paper Spray-MS | Key component causing hemolytic risk. | |
| Dipsacoside B | Hemolytic | Paper Spray-MS | Key component causing hemolytic risk. |
Note: Hemolytic activity is a critical parameter for assessing the toxicity of saponins.
Pharmacological Activities and Mechanisms of Action
Anti-inflammatory Activity
The anti-inflammatory properties of Lonicera extracts and their constituent saponins are well-documented. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-1β.
Lonicera extracts and saponins have been shown to:
-
Suppress the activation and nuclear translocation of NF-κB.
-
Inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Downregulate the production of NO, PGE₂, TNF-α, and IL-1β.
-
Inhibit the phosphorylation of upstream signaling molecules, including MAPKs (JNK, ERK1/2, p38) and PI3K/Akt.
Anti-tumor Activity
Several triterpenoid saponins from Lonicera exhibit potent cytotoxic effects on cancer cells. For instance, macranthoside B, isolated from Lonicera macranthoides, has been shown to inhibit the growth of various cancer cell lines, including those of the liver, stomach, and breast. The mechanism of action is often linked to the induction of apoptosis. In vivo studies have further confirmed these anti-tumor effects; macranthoside B significantly suppressed tumor growth in a mouse model, with efficacy comparable to the chemotherapy drug cyclophosphamide.
Experimental Protocols
General Workflow for Saponin Isolation and Characterization
The isolation and purification of triterpenoid saponins from plant material is a multi-step process that leverages the physicochemical properties of these molecules.
Detailed Protocol: Extraction and Isolation
This protocol is a generalized procedure based on common methodologies.
-
Preparation of Plant Material: Air-dry the relevant parts of the Lonicera plant (e.g., flowers, stems) and grind them into a fine powder.
-
Defatting: Extract the powder with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus or by maceration to remove lipids and chlorophyll. Discard the solvent phase.
-
Saponin Extraction: Extract the defatted plant material with methanol or ethanol (e.g., 99.8% methanol) for several hours or days. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a thick residue.
-
Solvent Partitioning: Dissolve the residue in water and partition it against a solvent of intermediate polarity, such as n-butanol. The saponins will preferentially move into the n-butanol phase.
-
Crude Extract Precipitation: Concentrate the n-butanol extract to a small volume. Add diethyl ether to precipitate the crude saponin mixture. Collect the precipitate by decantation or filtration and air-dry it.
-
Chromatographic Purification:
-
Subject the crude saponin extract to column chromatography using a stationary phase like silica gel or a reversed-phase material (e.g., ODS).
-
Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., by increasing the methanol concentration).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the pure compound and re-chromatograph if necessary using different systems (e.g., Sephadex LH-20) until a single pure saponin is isolated.
-
-
Structural Elucidation: Determine the chemical structure of the purified saponin using modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (1D and 2D).
Protocol: MTT Cytotoxicity Assay
This protocol is used to assess the anti-proliferative effects of isolated saponins on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HepG2, MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the purified saponin in DMSO. Dilute the stock solution with a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the saponin dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
represent a structurally diverse class of natural products with significant therapeutic potential. Their well-established anti-inflammatory and anti-tumor activities, primarily mediated through the modulation of key signaling pathways like NF-κB, make them attractive targets for drug discovery and development.
Future research should focus on:
-
Comprehensive Profiling: Utilizing advanced analytical techniques like LC-MS/MS to rapidly identify and quantify saponins in different Lonicera species.
-
Mechanism of Action Studies: Expanding the investigation of molecular mechanisms beyond the NF-κB pathway to fully understand their bioactivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically analyzing how variations in the aglycone and sugar moieties affect biological potency and toxicity to guide the synthesis of novel, more effective derivatives.
-
In Vivo Efficacy and Safety: Conducting more extensive preclinical and clinical studies to validate the therapeutic efficacy and assess the safety profiles of promising saponin candidates.
References
"Fulvotomentoside B" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside B is a complex triterpenoid saponin isolated from the flower buds of Lonicera fulvotomentosa, a plant utilized in traditional medicine. As a member of the saponin class of natural products, this compound features a polycyclic aglycone core, hederagenin, glycosidically linked to a branched oligosaccharide chain. This intricate structure contributes to its potential biological activities, which are of significant interest to the fields of pharmacology and drug discovery. The presence of the hederagenin aglycone suggests a range of therapeutic possibilities, including antitumor and anti-inflammatory effects, based on the well-documented bioactivities of related saponins.
This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and an exploration of its potential biological activities and mechanisms of action, drawing upon the established pharmacology of its constituent aglycone and related compounds.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its pharmacokinetic profile. The available data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₉₂O₂₅ | [1] |
| Molecular Weight | 1176 g/mol | [1] |
| Melting Point | 214-215 °C | [1] |
| Optical Rotation | [α]²⁰D -37.35° (c 0.5, MeOH) | [1] |
| Appearance | White powder | |
| Solubility | Soluble in methanol | [1] |
Chemical Structure
This compound is a bidesmosidic saponin of hederagenin. Its structure was elucidated through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), as well as chemical hydrolysis. The aglycone, hederagenin, is attached to two separate sugar chains at the C-3 and C-28 positions.
The full chemical name is: 3-O-β-D-xylopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl ester .
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized workflow for the isolation and purification of this compound from the flower buds of Lonicera fulvotomentosa, based on typical methods for saponin extraction.
Figure 1: General workflow for the isolation and purification of this compound.
Methodology Details:
-
Extraction: The air-dried and powdered flower buds of Lonicera fulvotomentosa are extracted with an aqueous ethanol solution (typically 70%) under reflux. This process is repeated multiple times to ensure exhaustive extraction of the saponins.
-
Concentration and Fractionation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.
-
Macroporous Resin Column Chromatography: The n-butanol fraction is first passed through a macroporous resin column and eluted with a gradient of ethanol in water to remove sugars and other polar impurities.
-
Silica Gel Column Chromatography: The saponin-rich fractions are then separated on a silica gel column using a chloroform-methanol gradient.
-
Gel Filtration Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.
-
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern, which provides information about the sugar sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton signals of the aglycone and the sugar moieties, including the anomeric protons which help in identifying the sugar units and their anomeric configurations.
-
¹³C NMR: Shows the carbon signals of the entire molecule, including the characteristic signals of the triterpenoid skeleton and the sugar carbons.
-
2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity within the aglycone and the sugar units, as well as the linkage points between the sugars and the aglycone.
-
-
Acid Hydrolysis: To confirm the identity of the monosaccharide units, the purified saponin is subjected to acid hydrolysis, followed by chromatographic analysis (e.g., GC or TLC) of the resulting sugars and comparison with authentic standards.
Biological Activity and Potential Signaling Pathways
While direct experimental studies on the biological activity of this compound are limited, its potential pharmacological effects can be inferred from the known activities of its aglycone, hederagenin, and other structurally related triterpenoid saponins from the Lonicera genus. A Chinese patent suggests that this compound may act as a prodrug with potential antitumor applications. The diverse biological activities of hederagenin and its glycosides include anti-inflammatory, and anticancer effects.
Potential Antitumor Activity
Hederagenin and its saponin derivatives have been shown to exert cytotoxic effects on various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
Potential Signaling Pathway for Anticancer Activity:
Based on the known mechanisms of hederagenin, this compound, upon potential hydrolysis to its aglycone in vivo, may exert its antitumor effects by modulating the PI3K/Akt and NF-κB signaling pathways.
Figure 2: Postulated signaling pathway for the antitumor activity of this compound via its active metabolite, hederagenin.
Mechanism Description:
-
Inhibition of PI3K/Akt Pathway: Hederagenin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is often hyperactivated in cancer and plays a crucial role in promoting cell proliferation, growth, and survival. Inhibition of this pathway can lead to the suppression of tumor growth.
-
Modulation of NF-κB: The PI3K/Akt pathway can activate the Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting the PI3K/Akt pathway, hederagenin can lead to the downregulation of NF-κB activity, thereby reducing pro-survival signals in cancer cells.
-
Induction of Apoptosis: Hederagenin can induce apoptosis through the intrinsic (mitochondrial) pathway by increasing the production of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspases.
Potential Anti-inflammatory Activity
Triterpenoid saponins from Lonicera species are well-known for their anti-inflammatory properties. The flowers of Lonicera species have been used in traditional medicine to treat inflammatory conditions. The anti-inflammatory effects of hederagenin are mediated, in part, through the inhibition of pro-inflammatory mediators.
Potential Signaling Pathway for Anti-inflammatory Activity:
The anti-inflammatory action of hederagenin often involves the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.
References
In-Depth Technical Guide to Fulvotomentoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvotomentoside B, a triterpenoid saponin isolated from the medicinal plant Lonicera fulvotomentosa, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and underlying mechanisms of action. Drawing from available scientific literature, this document details its potential as a hepatoprotective and anti-tumor agent. Special emphasis is placed on its modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies to facilitate further research and development.
Chemical Identity
-
Compound Name: this compound
-
Chemical Class: Triterpenoid Saponin
-
Source: Isolated from the flower buds of Lonicera fulvotomentosa Hsu et S.C. Cheng.[1]
-
Chemical Structure: The elucidated structure of this compound is 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester.
-
CAS Number: Not available in the searched resources.
Biological Activities and Therapeutic Potential
This compound has demonstrated promising therapeutic potential in preclinical studies, primarily exhibiting hepatoprotective and anti-tumor properties.
Hepatoprotective Activity
Studies have indicated that fulvotomentosides, including this compound, can mitigate liver damage induced by various toxins.
Quantitative Data on Hepatoprotective Effects
| Parameter | Toxin Model | Treatment Group | Result | Reference |
| Serum Glutamate Pyruvate Transaminase (SGPT) | CCl4, D-galactosamine, acetaminophen | Fulvotomentoside compounds | Significantly reduced | This is a general statement from the search results; specific data for this compound is not available. |
| Triacylglycerol (GT) | CCl4, D-galactosamine, acetaminophen | Fulvotomentoside compounds | Significantly reduced | This is a general statement from the search results; specific data for this compound is not available. |
Experimental Protocol: Evaluation of Hepatoprotective Activity in a Toxin-Induced Murine Model (General Protocol)
This protocol is a generalized representation based on common methodologies for evaluating hepatoprotective agents.
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping:
-
Group I: Normal Control (vehicle only).
-
Group II: Toxin Control (e.g., Carbon tetrachloride (CCl4) in olive oil, intraperitoneally).
-
Group III: Positive Control (e.g., Silymarin, orally).
-
Group IV-VI: this compound treatment groups (varying doses, orally).
-
-
Dosing Regimen: this compound is administered orally for a specified period (e.g., 7 days) prior to the administration of the hepatotoxin.
-
Induction of Hepatotoxicity: On the final day of treatment, a single dose of the hepatotoxin is administered.
-
Sample Collection: 24 hours after toxin administration, animals are euthanized, and blood and liver samples are collected.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured.
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.
Anti-tumor Activity
Preliminary evidence suggests that this compound may possess anti-tumor properties. A patent application indicates that while this compound itself may not show direct anti-tumor activity, its alkali-hydrolyzed product, Sapindoside B, exhibits growth inhibitory effects on various cancer cell lines.
Quantitative Data on Anti-tumor Effects of Hydrolyzed Product
| Cell Line | Compound | Concentration | Growth Inhibition | Reference |
| Various Cancer Cells | Sapindoside B (from this compound) | Not specified | Strong | Patent CN101157714A |
Experimental Protocol: In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Lines: Human cancer cell lines (e.g., HepG2, A549, etc.).
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (hydrolyzed this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (half-maximal inhibitory concentration) value is determined.
Mechanism of Action: Signaling Pathways
The biological effects of this compound are believed to be mediated through the modulation of key cellular signaling pathways, including the NF-κB and JAK2/STAT pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound may exert its anti-inflammatory and hepatoprotective effects by inhibiting this pathway.
Caption: Proposed inhibition of the canonical NF-κB signaling pathway by this compound.
JAK2/STAT Signaling Pathway
The JAK/STAT pathway is crucial for signal transduction from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune responses. Aberrant activation of this pathway is associated with various cancers and inflammatory diseases. The potential anti-tumor effects of this compound may involve the modulation of the JAK2/STAT pathway.
Caption: Postulated inhibitory effect of this compound on the JAK2/STAT signaling pathway.
Future Directions
The existing research on this compound provides a strong foundation for its potential as a therapeutic agent. However, further studies are warranted to:
-
Determine the CAS Number: Establishing a unique identifier is crucial for regulatory and research purposes.
-
Conduct Comprehensive Biological Evaluation: In-depth in vitro and in vivo studies are needed to fully characterize its hepatoprotective and anti-tumor activities, including dose-response relationships and toxicity profiles.
-
Elucidate Detailed Mechanisms of Action: Further investigation is required to confirm its effects on the NF-κB and JAK2/STAT pathways and to identify other potential molecular targets.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.
-
Structural Activity Relationship (SAR) Studies: Investigating the relationship between its chemical structure and biological activity could lead to the design of more potent and selective analogs.
Conclusion
This compound is a promising natural product with demonstrated hepatoprotective and potential anti-tumor activities. Its mechanism of action appears to involve the modulation of critical signaling pathways such as NF-κB and JAK2/STAT. This technical guide summarizes the current knowledge on this compound and provides a framework for future research aimed at translating these preclinical findings into potential clinical applications. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Compounds from Lonicera Species
A Representative Protocol Based on Sweroside Isolation
Disclaimer: Initial literature searches for "Fulvotomentoside B" did not yield specific scientific protocols for its extraction from Lonicera species. This suggests that "this compound" may be an uncharacterized or alternatively named compound. Therefore, this document provides a detailed protocol for the extraction and analysis of sweroside , a well-documented and bioactive iridoid glycoside found in various Lonicera species. This protocol serves as a representative example that can be adapted for the isolation of other similar compounds from this plant genus.
Introduction
The genus Lonicera, commonly known as honeysuckle, is a rich source of various bioactive secondary metabolites, including iridoid glycosides, flavonoids, and phenolic acids. These compounds have garnered significant interest from researchers and drug development professionals due to their wide range of pharmacological activities, such as anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1] Sweroside, a secoiridoid glycoside, is one such compound that has been isolated from Lonicera japonica and other species.[1][2] It has been shown to modulate several key signaling pathways, contributing to its therapeutic potential.[1] This document provides a comprehensive protocol for the extraction, purification, and analysis of sweroside from Lonicera stem material, intended for researchers, scientists, and professionals in drug development.
Materials and Methods
Plant Material Preparation
-
Collection: Collect fresh stems of Lonicera japonica.
-
Authentication: Have the plant material authenticated by a qualified botanist.
-
Cleaning and Drying: Wash the stems thoroughly with distilled water to remove any dirt and debris. Air-dry the stems in the shade at room temperature until they are brittle.
-
Grinding: Grind the dried stems into a coarse powder using a mechanical grinder.
Extraction of Sweroside
This protocol is adapted from a patented method for extracting and purifying active constituents, including sweroside, from honeysuckle stems.[3]
-
Initial Water Extraction:
-
Place the powdered Lonicera stem material in a round-bottom flask.
-
Add distilled water in a 7-10:1 volume-to-weight ratio (e.g., 7-10 L of water for 1 kg of powder).
-
Perform reflux extraction for 2-3 hours.
-
Filter the extract through a coarse filter to separate the liquid from the solid residue.
-
-
Second Water Extraction:
-
Return the residue to the flask.
-
Add distilled water in a 5-7:1 volume-to-weight ratio.
-
Perform a second reflux extraction for 2-3 hours.
-
Filter the extract and combine the filtrate with the filtrate from the initial extraction.
-
-
Concentration:
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator. The target volume should be approximately 1-3 times the initial weight of the herb material (e.g., 1-3 L for 1 kg of starting powder).
-
Purification of Sweroside
Further purification can be achieved using chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully used to separate various iridoid glycosides from Lonicerae Japonicae Flos.
-
Solvent System for HSCCC: A two-phase solvent system of ethyl acetate/n-butanol/methanol/water (5:1:1:5, v/v/v/v) can be employed for the separation of iridoid glucosides.
-
Chromatographic Separation:
-
Dissolve the concentrated extract in the solvent system.
-
Inject the sample into the HSCCC system.
-
Collect fractions based on the elution profile.
-
Monitor the fractions for the presence of sweroside using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Identification and Quantitative Analysis
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a reliable method for the simultaneous determination of sweroside and other compounds in Lonicera extracts.
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode for sweroside.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-product ion transitions for sweroside.
-
Data Presentation
Table 1: Extraction Parameters for Sweroside from Lonicera Stem
| Parameter | Value | Reference |
| Plant Material | Dried, powdered Lonicera japonica stem | |
| Extraction Solvent | Distilled Water | |
| Solvent to Solid Ratio (1st) | 7-10:1 (v/w) | |
| Extraction Time (1st) | 2-3 hours | |
| Solvent to Solid Ratio (2nd) | 5-7:1 (v/w) | |
| Extraction Time (2nd) | 2-3 hours | |
| Extraction Method | Reflux Extraction |
Table 2: UPLC-MS/MS Parameters for Quantitative Analysis of Sweroside
| Parameter | Value | Reference |
| Instrument | UPLC-MS/MS | |
| Ionization Mode | Positive | |
| Column | C18 | |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |
| Detection | Multiple Reaction Monitoring (MRM) |
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for the extraction and purification of sweroside from Lonicera stems.
Caption: Sweroside inhibits the NF-κB signaling pathway, reducing inflammation.
Biological Activity of Sweroside
Sweroside has been reported to exhibit a range of biological activities, primarily attributed to its anti-inflammatory and antioxidant properties. Mechanistic studies have revealed that sweroside modulates several critical signaling pathways:
-
NF-κB Pathway: Sweroside can suppress the activation of the NF-κB pathway, which is a key regulator of inflammation. By inhibiting this pathway, sweroside reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another target of sweroside, contributing to its anti-inflammatory and cytoprotective effects.
-
PI3K/Akt Pathway: Sweroside has been shown to influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
-
SIRT1/NF-κB Pathway: In the context of high glucose-induced renal injury, sweroside has been found to mitigate damage by promoting SIRT1-mediated deacetylation of p65 NF-κB.
-
Keap1/Nrf2 Axis: Sweroside can protect against myocardial ischemia-reperfusion injury by modulating the Keap1/Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.
Conclusion
This document provides a detailed protocol for the extraction, purification, and analysis of sweroside from Lonicera species, serving as a valuable resource for researchers in natural product chemistry and drug discovery. The outlined methods, from sample preparation to advanced analytical techniques, offer a comprehensive guide for isolating and characterizing this bioactive iridoid glycoside. The elucidation of sweroside's mechanisms of action, particularly its modulation of key signaling pathways, underscores its therapeutic potential and provides a strong rationale for further investigation. While the originally requested compound, "this compound," remains elusive in the current literature, the presented protocol for sweroside establishes a solid foundation for the systematic investigation of other bioactive constituents from the Lonicera genus.
References
- 1. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonicerae Japonicae Caulis: a review of its research progress of active metabolites and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2004024172A1 - Extraction and purification method of active constituents from stem of lonicera japonica thunb., its usage for anti-inflammatory and analgesic drug - Google Patents [patents.google.com]
Application Notes & Protocols: Isolation and Purification of Fulvotomentoside B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fulvotomentoside B is a phenolic glycoside that has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive overview of the generalized techniques for the isolation and purification of this compound and similar phenolic compounds from their natural sources, primarily from plants belonging to the Rhododendron genus. The protocols outlined below are based on established methodologies for the extraction and purification of phenolic compounds from plant materials.
Data Presentation: Representative Yields of Phenolic Compounds from Rhododendron Species
| Compound Class | Plant Source | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |
| Flavonoids | Rhododendron spp. | Methanolic Extraction | Column Chromatography, HPLC | 0.1 - 2.5 | >95 | [1][2] |
| Phenolic Acids | Rhododendron spp. | Ethanolic Extraction | Solid Phase Extraction, HPLC | 0.5 - 3.0 | >98 | [3][4] |
| Catechins | Rhododendron pseudochrysanthum | Methanolic Extraction | n-Butanol Fractionation, HPLC | 5.2 - 6.7 (of fraction) | >97 | [2] |
| Quercitrin | Rhododendron yunnanense | Methanolic Extraction | Vacuum Liquid Chromatography | Not specified | >95 |
Experimental Protocols
The following protocols describe a generalized workflow for the isolation and purification of this compound from plant material, such as the leaves or flowers of Rhododendron species.
1. Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (leaves or flowers) from a reliable source.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle. Alternatively, use a plant dryer at 40-50°C.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction of Crude Phenolic Compounds
-
Objective: To extract a broad range of phenolic compounds, including this compound, from the powdered plant material.
-
Materials:
-
Powdered plant material
-
80% Methanol (or Ethanol)
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Protocol:
-
Macerate the powdered plant material with 80% methanol at a 1:10 (w/v) ratio.
-
Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
3. Fractionation of the Crude Extract
-
Objective: To separate the crude extract into fractions with varying polarities to enrich for phenolic compounds.
-
Materials:
-
Crude extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
-
-
Protocol:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol in a separatory funnel.
-
Collect each solvent fraction separately. The ethyl acetate and n-butanol fractions are typically enriched in phenolic compounds.
-
Concentrate each fraction using a rotary evaporator.
-
4. Chromatographic Purification
-
Objective: To isolate and purify this compound from the enriched fraction. This is often a multi-step process.
a. Column Chromatography (Initial Purification)
-
Stationary Phase: Silica gel or Sephadex LH-20.
-
Mobile Phase: A gradient solvent system, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Protocol:
-
Pack a glass column with the chosen stationary phase slurried in the initial mobile phase.
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the gradient solvent system, collecting fractions of a fixed volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Pool the fractions containing the target compound and concentrate them.
-
b. High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Detection: UV detector, typically at 280 nm for phenolic compounds.
-
Protocol:
-
Dissolve the partially purified sample from the column chromatography step in the initial HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Run the gradient program and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
-
Mandatory Visualizations
Experimental Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Potential Signaling Pathway of Action for Phenolic Compounds
Many phenolic compounds isolated from plants exhibit anti-inflammatory and antioxidant effects. A common mechanism of action is through the modulation of the NF-κB signaling pathway, which plays a key role in inflammation.
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
- 1. japsonline.com [japsonline.com]
- 2. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhododendron Microshoot Culture as a Source of Phenolic Antioxidants for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Allelochemicals from Rhododendron capitatum and Their Allelopathy on Three Perennial Herbaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Fulvotomentoside B
These application notes provide a comprehensive guide for the quantitative analysis of Fulotomentoside B using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
Fulvotomentoside B is a triterpenoid saponin that has been isolated from various medicinal plants, such as those from the Lonicera genus. Its potential biological activities make it a compound of interest for pharmaceutical research. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC method detailed below provides a robust and validated approach for the determination of this compound.
Data Presentation
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | Merck C18 (5 µm, 250 mm × 4.6 mm) with a compatible guard column |
| Mobile Phase | A: 0.1% Aqueous Formic Acid |
| B: Acetonitrile | |
| Gradient | A specific gradient program should be developed. Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute this compound. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV or Diode Array Detector (DAD). The specific wavelength should be optimized for this compound, which typically lacks a strong chromophore, so detection in the low UV range (e.g., 200-220 nm) may be necessary. An Evaporative Light Scattering Detector (ELSD) can also be utilized for saponin analysis. |
Table 2: Method Validation Summary for this compound Quantification[1]
| Validation Parameter | Result |
| Linearity (r²) | > 0.9992 |
| Intra-day Precision (%RSD) | < 4.91% |
| Inter-day Precision (%RSD) | < 4.91% |
| Recovery | 90.91 - 96.73% |
| Recovery RSD (%) | < 3.23% |
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Standard Stock Solution of this compound: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution under appropriate conditions (e.g., refrigerated and protected from light).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., in the range of 1-100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant material, biological fluid). A general procedure for a plant extract is as follows:
-
Extraction: Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or reflux.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase composition to a concentration within the linear range of the calibration curve.
HPLC Instrumentation and Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Inject the working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak area of this compound. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
References
Application Notes and Protocols for Spectroscopic Analysis of Fulvotomentoside B
Introduction
Fulvotomentoside B is a natural product for which detailed spectroscopic data is not widely available in the public domain. The following application notes and protocols provide a generalized framework for the spectroscopic analysis of a novel compound, presumed to be a triterpenoid glycoside, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of natural products.
Application Note 1: Structural Elucidation of Novel Triterpenoid Glycosides using NMR Spectroscopy
Objective: To delineate the chemical structure of a purified triterpenoid glycoside, such as this compound, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Background: NMR spectroscopy is an indispensable tool for the de novo structural determination of complex natural products. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, are employed to establish detailed correlations between atoms and elucidate the complete molecular architecture, including stereochemistry.
Data Presentation:
The following tables are templates for summarizing the NMR data obtained for a novel triterpenoid glycoside.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, MeOD)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| e.g., H-1 | 3.20 | dd | 11.5, 4.5 | 1H |
| e.g., H-3 | 3.55 | m | 1H | |
| ... | ||||
| Sugar H-1' | 4.50 | d | 7.8 | 1H |
| ... |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, MeOD)
| Position | δC (ppm) | DEPT | HMBC Correlations (H→C) |
| e.g., C-1 | 39.8 | CH₂ | H-2, H-3 |
| e.g., C-3 | 89.1 | CH | H-1', H-2, H-4 |
| ... | |||
| Sugar C-1' | 105.2 | CH | H-3, H-2', H-5' |
| ... |
Application Note 2: Mass Spectrometric Analysis of Novel Triterpenoid Glycosides
Objective: To determine the molecular weight and fragmentation pattern of a novel triterpenoid glycoside using high-resolution mass spectrometry (HRMS).
Background: Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For natural products, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allow for the determination of the elemental composition of the molecule and its fragments, which is crucial for structural confirmation.
Data Presentation:
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Adduct | Calculated m/z | Measured m/z | Mass Error (ppm) | Deduced Formula |
| e.g., ESI+ | [M+Na]⁺ | 807.4505 | 807.4512 | 0.87 | C₄₂H₆₈O₁₄Na |
| e.g., ESI- | [M-H]⁻ | 783.4533 | 783.4528 | -0.64 | C₄₂H₆₇O₁₄ |
Table 4: MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss (Da) | Interpretation |
| e.g., 783.45 | 621.39 | 162.06 | Loss of a hexose unit |
| 459.34 | 324.12 | Loss of two hexose units | |
| ... |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d, pyridine-d₅).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Record standard 1D spectra: ¹H NMR and ¹³C NMR (with proton decoupling).
-
Record DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and infer stereochemistry.
-
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and piece together the molecular structure.
-
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For ESI, the solution can be directly infused or injected into the LC system.
-
For MALDI, mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate and allow it to dry.
-
-
Data Acquisition:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquire full scan mass spectra in both positive and negative ionization modes to identify the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses (e.g., sugar moieties, water, etc.) and deduce the structure of the aglycone and the sequence of the sugar chain.
-
Visualizations
Caption: Experimental workflow for the isolation and structural elucidation of a novel natural product.
Caption: A generic anti-inflammatory signaling pathway potentially modulated by a bioactive compound.
Application Notes and Protocols for In Vitro Bioactivity Assays of Fulvotomentoside B
Introduction
Fulvotomentoside B, a naturally occurring compound, holds potential for various therapeutic applications. To elucidate its biological activities, a series of in vitro bioactivity assays are essential. These assays provide crucial preliminary data on the compound's efficacy and mechanism of action, guiding further preclinical and clinical development. This document outlines detailed protocols and application notes for evaluating the anti-inflammatory, neuroprotective, and cytotoxic activities of this compound. While specific data for this compound is currently limited in publicly available literature, the following protocols are based on established methodologies for assessing similar natural products, particularly those isolated from the Leucosceptrum genus, a known source of bioactive compounds.
Anti-inflammatory Activity Assays
Inflammation is a key pathological process in numerous diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be quantified using the Griess reagent. A reduction in NO production in the presence of this compound indicates its anti-inflammatory activity.
Quantitative Data Summary:
While specific data for this compound is not available, Table 1 provides an example of how to present quantitative data for a test compound's ability to inhibit NO production.
| Compound | Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| This compound | 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | ||
| 50 | Data to be determined | ||
| Positive Control (e.g., L-NMMA) | 10 | Known value | Known value |
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Workflow for NO Production Inhibition Assay:
Application Notes: Investigating the In Vitro Efficacy of Fulvotomentoside B
Introduction
Fulvotomentoside B is a natural compound of interest for its potential therapeutic properties. Evaluating its effect on cancer cells is a critical first step in preclinical drug development. These application notes provide a framework of standard cell culture protocols to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines. Due to a lack of specific published data for this compound, the following sections offer generalized templates that researchers can adapt to establish baseline efficacy and mechanism of action.
General Workflow for In Vitro Analysis
The investigation of this compound's anticancer potential typically follows a multi-step process. This begins with determining its cytotoxic concentration range, followed by detailed studies into the mechanism of cell death, such as apoptosis, and finally, an analysis of the molecular signaling pathways involved.
Application Notes and Protocols for Preclinical Evaluation of Hepatoprotective Agents: A Case Study with Silymarin in Animal Models of Liver Injury
Introduction
These notes offer detailed protocols for inducing and evaluating liver injury in animal models, along with methods to assess the therapeutic effects of compounds like Silymarin. The included data tables and signaling pathway diagrams are representative of the expected outcomes and mechanisms of action for a potent hepatoprotective agent.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from preclinical studies evaluating the efficacy of Silymarin in a carbon tetrachloride (CCl₄)-induced liver injury model in rodents.
Table 1: Effects of Silymarin on Serum Biochemical Parameters in CCl₄-Induced Liver Injury
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Normal Control | 25.5 ± 3.1 | 60.2 ± 5.8 | 110.7 ± 12.3 | 0.5 ± 0.1 |
| CCl₄ Model | 250.8 ± 20.4 | 380.5 ± 35.1 | 350.1 ± 28.9 | 2.1 ± 0.3 |
| Silymarin (100 mg/kg) + CCl₄ | 115.3 ± 15.6 | 185.7 ± 22.3 | 210.4 ± 20.1* | 1.1 ± 0.2 |
| Silymarin (200 mg/kg) + CCl₄ | 70.1 ± 9.8 | 110.2 ± 15.4 | 155.6 ± 18.5 | 0.8 ± 0.1** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the CCl₄ Model group. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase.
Table 2: Effects of Silymarin on Hepatic Oxidative Stress Markers and Inflammatory Cytokines in CCl₄-Induced Liver Injury
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µg/mg protein) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 1.2 ± 0.2 | 180.5 ± 15.7 | 8.5 ± 0.9 | 25.3 ± 3.5 | 30.1 ± 4.2 |
| CCl₄ Model | 5.8 ± 0.7 | 85.3 ± 9.2 | 3.1 ± 0.5 | 150.8 ± 18.2 | 180.4 ± 20.5 |
| Silymarin (100 mg/kg) + CCl₄ | 3.1 ± 0.4 | 130.8 ± 12.1 | 6.2 ± 0.7 | 80.5 ± 10.1 | 95.6 ± 11.3 |
| Silymarin (200 mg/kg) + CCl₄ | 1.9 ± 0.3 | 165.2 ± 14.5 | 7.8 ± 0.8 | 45.7 ± 6.8 | 55.2 ± 7.9 |
*Data are presented as mean ± SD. *p < 0.01 compared to the CCl₄ Model group. MDA: Malondialdehyde, SOD: Superoxide Dismutase, GSH: Glutathione, TNF-α: Tumor Necrosis Factor-alpha, IL-6: Interleukin-6.
Experimental Protocols
CCl₄-Induced Acute Liver Injury Model
This is a widely used and reproducible model for inducing centrilobular necrosis and oxidative stress-mediated liver damage.
Materials:
-
Male Wistar rats or C57BL/6 mice (6-8 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil
-
Test compound (e.g., Silymarin)
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions (23±2°C, 12h light/dark cycle, free access to food and water).
-
Divide animals into the following groups (n=8-10 per group):
-
Normal Control (vehicle only)
-
CCl₄ Model (vehicle + CCl₄)
-
Test Compound (e.g., Silymarin at various doses) + CCl₄
-
Positive Control (e.g., known hepatoprotective drug) + CCl₄
-
-
Administer the test compound or vehicle orally by gavage for 7 consecutive days.
-
On the 7th day, 2 hours after the final dose of the test compound, administer a single intraperitoneal (i.p.) injection of CCl₄ (0.1-0.2 mL/100g body weight) diluted 1:1 with olive oil. The Normal Control group receives an i.p. injection of olive oil only.
-
24 hours after CCl₄ administration, euthanize the animals under anesthesia.
-
Collect blood via cardiac puncture for serum biochemical analysis.
-
Perfuse the liver with ice-cold saline and excise it. A portion of the liver tissue should be fixed in 10% neutral buffered formalin for histopathological examination, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
Acetaminophen (APAP)-Induced Liver Injury Model
This model mimics overdose-induced liver failure in humans and is characterized by centrilobular necrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
Warm sterile saline
-
Test compound (e.g., Silymarin)
Procedure:
-
Acclimatize mice as described above.
-
Fast the mice overnight (12-16 hours) with free access to water before APAP administration.
-
Group the animals as described in the CCl₄ model.
-
Administer the test compound or vehicle orally 1-2 hours before APAP challenge.
-
Administer a single i.p. injection of APAP (300-500 mg/kg) dissolved in warm sterile saline. The Normal Control group receives saline only.
-
Euthanize the mice 6-24 hours after APAP injection.
-
Collect blood and liver tissue as described previously.
Biochemical Analysis
Serum Analysis:
-
Centrifuge collected blood at 3000 rpm for 15 minutes to separate the serum.
-
Measure the levels of ALT, AST, ALP, and total bilirubin using commercially available assay kits and a clinical chemistry analyzer.
Liver Homogenate Analysis:
-
Homogenize a portion of the frozen liver tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C.
-
Use the resulting supernatant to measure:
-
Malondialdehyde (MDA): As an indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD) and Glutathione (GSH): As key antioxidant enzymes and molecules, using commercially available kits.
-
TNF-α and IL-6: As pro-inflammatory cytokines, using ELISA kits.
-
Histopathological Examination
-
Dehydrate the formalin-fixed liver tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Examine the slides under a light microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vivo hepatoprotective studies.
Signaling Pathway of Hepatoprotection by Silymarin
Caption: Key signaling pathways in Silymarin's hepatoprotection.
References
- 1. Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Animal models of fulminant hepatic failure: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fulvotomentoside B: Application Notes and Protocols for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding Fulvotomentoside B is limited in publicly available scientific literature. The following application notes and protocols are substantially based on data available for the structurally related compound, Forsythoside B, as well as established analytical principles for natural products. These methodologies should be considered as starting points and require independent validation for specific research applications.
Introduction
This compound is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. Its structural similarity to Forsythoside B suggests potential anti-inflammatory, antioxidant, and neuroprotective properties. As a reference standard, highly purified this compound is essential for the accurate quantification and identification of this compound in complex matrices such as herbal extracts, formulated products, and biological samples. These application notes provide detailed protocols for the quality control, analytical determination, and investigation of the biological activity of this compound.
Physicochemical Properties and Handling
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Storage and Handling Recommendations |
| Molecular Formula | C₃₄H₄₄O₁₉ | Store at 2-8°C in a tightly sealed, light-resistant container. |
| Molecular Weight | 756.7 g/mol [1] | Minimize exposure to moisture and air to prevent degradation. |
| Appearance | Likely a white to off-white or yellowish powder | Use appropriate personal protective equipment (PPE) when handling. |
| Solubility | Expected to be soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. | Prepare solutions fresh daily. For long-term storage, prepare aliquots in a suitable solvent and store at -20°C or below. |
Quality Control of this compound Reference Standard
Ensuring the purity and identity of the reference standard is critical for accurate analytical results. The following workflow outlines the recommended quality control process.
Caption: Quality Control Workflow for this compound.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a means to assess the purity of this compound and can be adapted for quantification in various samples.
Instrumentation and Conditions:
-
System: HPLC with UV/Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 330 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a working solution of 100 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation: Prepare the sample by dissolving it in methanol to achieve an expected this compound concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Purity Calculation: Determine the area percent of the this compound peak relative to all other peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Table 2: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocol: Structural Elucidation by NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis: Compare the acquired spectra with known data for similar compounds like Forsythoside B to confirm the chemical structure.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Analysis: Acquire the mass spectrum in both positive and negative ion modes. Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound. Perform MS/MS fragmentation to further confirm the structure by analyzing the fragmentation pattern.
Biological Activity and Mechanism of Action
While direct studies on this compound are limited, research on the structurally similar Forsythoside B provides insights into its potential biological activities, particularly its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Forsythoside B has been shown to attenuate neuro-inflammation and neuronal apoptosis by inhibiting the NF-κB and p38-MAPK signaling pathways[2]. These pathways are crucial regulators of inflammatory responses.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival[3]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[4][5].
-
MAPK (Mitogen-Activated Protein Kinase): A family of protein kinases that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The p38-MAPK pathway is a key player in the production of inflammatory cytokines.
The inhibitory action of Forsythoside B on these pathways suggests that this compound may exert similar anti-inflammatory effects.
Caption: Proposed mechanism of this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common in vitro assay to screen for the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound reference standard
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Cell counting kit (e.g., MTT or WST-1) for viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Data Analysis:
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
Table 3: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| Control | 100 | 100 |
| 1 | 92 | 99 |
| 5 | 75 | 98 |
| 10 | 58 | 97 |
| 25 | 35 | 95 |
| 50 | 18 | 92 |
| IC₅₀ (µM) | ~12.5 | >50 |
Conclusion
This compound, as a reference standard, is a valuable tool for the identification and quantification of this compound in various matrices. The provided protocols for quality control and analytical determination, although based on related compounds, offer a solid foundation for method development and validation. Furthermore, the potential anti-inflammatory activity of this compound, inferred from the actions of Forsythoside B on the NF-κB and MAPK pathways, warrants further investigation for its therapeutic potential. Researchers are strongly encouraged to perform comprehensive validation of these methods for their specific applications.
References
- 1. Forsythoside B | C34H44O19 | CID 23928102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
Application Notes & Protocols: Quantitative Analysis of Fulvotomentoside B in Plant Extracts
A Note to Researchers: Comprehensive literature and database searches did not yield a specific, publicly available chemical structure for a compound identified as "Fulvotomentoside B." The development of a robust and accurate quantitative analytical method is critically dependent on the precise chemical structure of the analyte. Key parameters for methodologies such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), including the selection of appropriate standards, optimization of chromatographic separation, and definition of mass spectrometry detection parameters, cannot be definitively established without this information.
The following application notes and protocols are therefore provided as a generalized framework for the quantitative analysis of flavonoid glycosides, the broad class of compounds to which "this compound" likely belongs. Researchers who have access to the specific structural information for this compound can adapt and optimize these methodologies accordingly.
Introduction to Quantitative Analysis of Flavonoid Glycosides
Flavonoid glycosides are a diverse group of secondary metabolites found throughout the plant kingdom, exhibiting a wide range of bioactive properties. Accurate quantification of these compounds in plant extracts is essential for quality control, standardization of herbal products, and pharmacokinetic studies. HPLC with UV or MS detection and UPLC-MS/MS are the most common and powerful techniques for this purpose, offering high sensitivity, selectivity, and accuracy.
Generalized Experimental Protocols
The following protocols outline the general steps for the quantitative analysis of a target flavonoid glycoside, which can be adapted for this compound once its structure is known.
Sample Preparation
The goal of sample preparation is to efficiently extract the target analyte from the plant matrix while minimizing interfering substances.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Grinding: Dry the plant material (e.g., leaves, stems, flowers) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Select an appropriate solvent. A mixture of methanol or ethanol and water (e.g., 70-80% aqueous alcohol) is often effective for extracting flavonoid glycosides.
-
Extraction Procedure:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of the extraction solvent.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40 °C).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one or two more times to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5 mL). Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC or UPLC system.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for quantification when a pure standard of the analyte is available and the complexity of the extract allows for adequate chromatographic resolution.
Protocol 2: HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with varying polarities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-35 min: 40-80% B
-
35-40 min: 80-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the maximum absorption wavelength (λmax) of the target flavonoid glycoside, typically between 254 nm and 370 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of the analyte at a minimum of five concentration levels. The concentration of the analyte in the plant extract is determined by interpolating its peak area from the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and low-concentration analytes.
Protocol 3: UPLC-MS/MS Method
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or HSS T3 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for higher resolution and faster analysis.
-
Mobile Phase: Similar to HPLC, typically using formic acid-acidified water and acetonitrile/methanol.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example): A faster gradient can be used due to the efficiency of the UPLC system.
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 95-5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in either positive or negative mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): This is the key to selective quantification. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The precursor ion → product ion transition is highly specific to the analyte.
-
Precursor Ion [M+H]⁺ or [M-H]⁻: This will be the molecular weight of this compound plus or minus a proton.
-
Product Ion(s): These are characteristic fragments, often resulting from the loss of sugar moieties.
-
-
Optimization: The cone voltage and collision energy must be optimized for the specific MRM transition of the analyte to achieve maximum sensitivity.
-
-
Injection Volume: 2-5 µL.
-
Quantification: A calibration curve is constructed using a reference standard. An internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for matrix effects and variations in instrument response.
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: HPLC-UV Quantification of a Target Flavonoid Glycoside in Plant Extracts.
| Sample ID | Plant Part | Retention Time (min) | Peak Area | Concentration (µg/mL) | Content (mg/g of dry plant material) |
| Extract 1 | Leaves | tR | Area | Conc. | Content |
| Extract 2 | Flowers | tR | Area | Conc. | Content |
| Extract 3 | Stems | tR | Area | Conc. | Content |
Table 2: UPLC-MS/MS Quantification of a Target Flavonoid Glycoside in Plant Extracts.
| Sample ID | Plant Part | MRM Transition (m/z) | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) | Content (µg/g of dry plant material) |
| Extract 1 | Leaves | Precursor→Product | Ratio | Conc. | Content |
| Extract 2 | Flowers | Precursor→Product | Ratio | Conc. | Content |
| Extract 3 | Stems | Precursor→Product | Ratio | Conc. | Content |
Mandatory Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships.
Caption: General workflow for the quantitative analysis of a target analyte in plant extracts.
Caption: Logical flow of a UPLC-MS/MS system for selective quantification.
General Principles for Enhancing Bioactivity of Natural Glycosides
Despite extensive research, the chemical structure and specific biological activities of a compound identified as "Fulvotomentoside B" remain uncharacterized in publicly accessible scientific literature and chemical databases. The name suggests it may be a glycoside isolated from a plant species containing "fulvotomentosa" in its nomenclature, such as a species of Salix, Phellinus, or Rhododendron. However, phytochemical investigations of these genera have not yielded a specific compound with this name.
The absence of foundational data on this compound—including its molecular structure (e.g., flavonoid, terpenoid, or phenolic glycoside) and its inherent biological effects (e.g., antioxidant, anti-inflammatory, or cytotoxic properties)—precludes the development of specific and meaningful application notes and protocols for its derivatization to enhance activity. The generation of detailed experimental methodologies, quantitative data tables for structure-activity relationship (SAR) analysis, and relevant signaling pathway diagrams is contingent upon this fundamental information.
Therefore, this document will provide a generalized framework and illustrative protocols for the derivatization of common classes of natural glycosides to enhance their biological activity. Researchers who have access to unpublished data on this compound may be able to adapt these general principles to their specific molecule of interest.
The bioactivity of natural glycosides can often be improved by modifying their structure to alter properties such as solubility, bioavailability, target affinity, and metabolic stability. Common strategies involve modification of the aglycone core or the sugar moieties.
1. Modification of the Aglycone:
-
Hydroxyl Group Derivatization: Acetylation, methylation, or etherification of phenolic hydroxyl groups can alter the compound's polarity, which may enhance its ability to cross cell membranes.
-
Introduction of Functional Groups: The addition of moieties such as halogens, nitro groups, or amino groups to the aromatic rings of the aglycone can modulate electronic properties and introduce new binding interactions with biological targets.
2. Modification of the Glycosidic Linkage and Sugar Moiety:
-
Varying the Sugar Unit: Replacing the native sugar with other monosaccharides or oligosaccharides can influence solubility and interactions with transporters or enzymes.
-
Acylation or Alkylation of Sugar Hydroxyls: Similar to aglycone modifications, derivatizing the hydroxyl groups on the sugar can impact the overall physicochemical properties of the molecule.
Illustrative Experimental Protocols
The following are generalized protocols for the derivatization of a hypothetical phenolic glycoside and the subsequent evaluation of its enhanced antioxidant activity. These should be adapted based on the specific chemical nature of this compound.
Protocol 1: Acetylation of a Phenolic Glycoside
This protocol describes a common method for acetylating hydroxyl groups, which can increase lipophilicity and potentially enhance cell permeability.
Materials:
-
Phenolic glycoside (e.g., this compound)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the phenolic glycoside (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents per hydroxyl group to be acetylated) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting acetylated derivative by column chromatography on silica gel.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
-
This compound and its derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the parent compound and its derivatives in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compounds.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation
Quantitative data from bioactivity assays should be summarized in a clear, tabular format to facilitate comparison between the parent compound and its derivatives.
Table 1: Comparison of Antioxidant Activity of a Hypothetical Glycoside and its Derivatives
| Compound | Derivatization | IC₅₀ (µM) for DPPH Scavenging |
| Parent Glycoside | - | 150.5 ± 12.3 |
| Derivative 1 | Acetylated | 75.2 ± 6.8 |
| Derivative 2 | Methylated | 98.9 ± 9.1 |
| Ascorbic Acid | Positive Control | 25.1 ± 2.5 |
Visualizations
Diagrams created using Graphviz can illustrate experimental workflows and logical relationships.
Caption: Workflow for derivatization and bioactivity testing.
Caption: Hypothesized structure-activity relationship.
Concluding Remarks
While the specific identity of this compound remains elusive, the principles and protocols outlined above provide a robust framework for the derivatization of natural glycosides to enhance their biological activities. Researchers in possession of this compound are encouraged to first perform structural elucidation using techniques such as NMR and mass spectrometry. Once the structure is known, targeted derivatization strategies can be designed and their effects evaluated using appropriate in vitro and in vivo models. The provided general protocols for acetylation and antioxidant activity assessment serve as a starting point for such investigations.
Troubleshooting & Optimization
Technical Support Center: Optimizing Saponin Glycoside Extraction
Frequently Asked Questions (FAQs)
Q1: I am not getting any yield of my target saponin. What are the primary factors I should investigate?
A1: A zero or negligible yield can be attributed to several factors. Begin by systematically evaluating the following:
-
Raw Material Quality: The concentration of the target saponin can vary significantly based on the plant's species, geographical origin, harvest time, and storage conditions.[1] Ensure you are using the correct plant part and that it has been properly authenticated.
-
Solvent Selection: Saponins have a wide range of polarities. The choice of solvent is critical for successful extraction.[2] If you are using a non-polar solvent, you are unlikely to extract polar glycosylated saponins. Start with polar solvents like methanol, ethanol, or water, or mixtures thereof.[3]
-
Extraction Method: For initial trials, a simple method like maceration or heat reflux extraction is advisable.[4] If the compound is thermally labile, avoid high temperatures.[5]
-
Particle Size: Ensure your plant material is ground to a fine powder to maximize the surface area for solvent interaction.
Q2: My extraction yield is very low. How can I improve it?
A2: Low yields are a common issue. Consider these optimization steps:
-
Solvent Optimization: Systematically test different solvents and solvent mixtures (e.g., varying percentages of ethanol in water). The ideal solvent will maximize the solubility of your target saponin while minimizing the extraction of impurities.
-
Solid-to-Liquid Ratio: Increasing the volume of solvent relative to the plant material can enhance extraction efficiency by increasing the concentration gradient.
-
Extraction Time and Temperature: Optimize the duration and temperature of your extraction. For some methods, longer times and higher temperatures can improve yield, but be mindful of potential degradation.
-
pH Modification: The pH of the extraction medium can influence the solubility and stability of saponins. Experiment with slight acidification or basification of your solvent.
-
Advanced Extraction Techniques: Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction times.
Q3: I am observing degradation of my target compound during extraction. What can I do to prevent this?
A3: Degradation is a significant concern, especially for complex glycosides.
-
Temperature Control: Avoid excessive heat, as it can lead to the hydrolysis of glycosidic bonds. If using heat, perform a time-temperature study to find the optimal balance.
-
pH Stability: Saponins can be susceptible to acid or base-catalyzed hydrolysis. Maintain a neutral or near-neutral pH unless you have evidence that your compound is more stable at a different pH.
-
Light and Air Exposure: Some compounds are sensitive to light or oxidation. Conduct extractions in amber glassware and consider using an inert atmosphere (e.g., nitrogen) if necessary.
-
Enzymatic Degradation: Fresh plant material may contain enzymes that can degrade your target compound. Consider pretreating your material (e.g., by blanching or using a suitable solvent) to deactivate these enzymes.
Q4: How do I choose between conventional and modern extraction techniques?
A4: The choice depends on your resources, scale, and the specific characteristics of your compound.
-
Conventional Methods (e.g., Maceration, Soxhlet): These are generally low-cost and simple to set up. However, they often require larger solvent volumes and longer extraction times, and can expose the compound to prolonged heat.
-
Modern Techniques (e.g., UAE, MAE, SFE): These methods are typically faster, more efficient, and use less solvent. They can offer better yields and are often more environmentally friendly. However, they require specialized equipment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or very low yield | Incorrect plant material or low concentration of the target compound. | Verify the identity and quality of the plant material. |
| Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, water, and their mixtures). | |
| Insufficient particle size reduction. | Grind the plant material to a fine powder (e.g., <0.5 mm). | |
| Low Yield | Sub-optimal extraction parameters. | Systematically optimize solvent-to-solid ratio, extraction time, and temperature. |
| Inefficient extraction method. | Consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE). | |
| Compound Degradation | Excessive heat. | Lower the extraction temperature or use a non-thermal method. |
| Unfavorable pH. | Buffer the extraction solvent to a pH where the compound is known to be stable. | |
| Oxidation or light sensitivity. | Protect the extraction from light and air (use amber glass and/or an inert atmosphere). | |
| Difficulty in Isolating the Target Compound | Presence of co-extracted impurities (e.g., chlorophyll, fats). | Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities. |
| Complex mixture of similar compounds. | Employ chromatographic techniques (e.g., column chromatography, preparative HPLC) for purification. |
Experimental Protocols (Templates)
Protocol 1: Maceration (Conventional Method)
-
Preparation: Weigh 10 g of dried, powdered plant material.
-
Extraction: Place the powder in a conical flask and add 100 mL of 80% ethanol. Stopper the flask and keep it on a shaker at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Analysis: Analyze the crude extract for the presence of the target compound using a suitable analytical technique (e.g., TLC, HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE) (Modern Method)
-
Preparation: Weigh 5 g of dried, powdered plant material.
-
Extraction: Place the powder in a beaker and add 50 mL of methanol. Place the beaker in an ultrasonic bath.
-
Sonication: Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Concentration: Evaporate the solvent from the filtrate using a stream of nitrogen or a rotary evaporator.
-
Analysis: Analyze the crude extract for the presence of the target compound.
Data Presentation Template
Use the following table to record and compare your experimental results during the optimization process.
| Experiment ID | Extraction Method | Solvent | Solid:Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Yield (%) | Purity (if known) |
| EXP-001 | Maceration | 80% Ethanol | 1:10 | 25 | 1440 | ||
| EXP-002 | UAE | Methanol | 1:10 | 40 | 30 | ||
| ... |
Visualizations
Experimental Workflow for Extraction and Optimization
Caption: A generalized workflow for natural product extraction and optimization.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low extraction yields.
References
- 1. What factors affect extraction efficiency? [proseaworld.com]
- 2. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Purity Challenges in the Isolation of Fulvotomentoside B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common purity issues encountered during the isolation and purification of Fulvotomentoside B. Leveraging detailed experimental protocols and data-driven insights, this resource is designed to assist researchers in achieving high-purity this compound for their studies.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the isolation and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract.
-
Possible Cause: Inefficient extraction from the plant material, Lonicera fulvotomentosa. The complex nature of plant matrices and the physicochemical properties of saponins can hinder extraction efficiency.
-
Troubleshooting Steps:
-
Solvent Optimization: The choice of extraction solvent is critical. While alcohols like ethanol and methanol are commonly used, the polarity should be fine-tuned. Experiment with different aqueous alcohol concentrations (e.g., 70% ethanol, 80% methanol) to maximize the extraction of this specific glycoside.
-
Extraction Technique: Standard maceration or reflux extraction can be effective, but modern techniques may offer improved yields. Consider employing ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and solvent penetration.
-
Particle Size: Ensure the plant material is finely powdered to increase the surface area available for solvent contact.
-
Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is crucial. Too little solvent may lead to incomplete extraction, while too much can make the subsequent concentration steps cumbersome. A typical starting point is a 1:10 to 1:20 ratio (g/mL).
-
Problem 2: Co-elution of Structurally Similar Saponins during Chromatographic Purification.
-
Possible Cause: this compound is often found alongside other structurally related triterpenoid saponins in Lonicera fulvotomentosa, such as Fulvotomentoside A, Sapindoside B, and α-hederin. Their similar polarities and structures make separation challenging.
-
Troubleshooting Steps:
-
Column Selection:
-
Silica Gel Chromatography: This is a common initial step. Use a fine mesh silica gel (200-300 mesh) for better resolution.
-
Reversed-Phase (C18) Chromatography: This is essential for separating saponins with minor structural differences. A high-quality, end-capped C18 column with a small particle size (e.g., 5 µm) is recommended for preparative HPLC.
-
-
Mobile Phase Optimization (Preparative HPLC):
-
A gradient elution is typically necessary. A common mobile phase system is a mixture of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Start with a shallow gradient to maximize the separation of closely eluting compounds. For example, begin with a low percentage of acetonitrile and increase it slowly over a long run time.
-
-
Orthogonal Chromatography: If co-elution persists, consider using a column with a different selectivity, such as a phenyl-hexyl or cyano-propyl column, in a subsequent purification step.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography can be effective in separating saponins from other classes of compounds and from each other based on their molecular size. It is often used as a final polishing step.
-
Problem 3: Degradation of this compound during Isolation.
-
Possible Cause: Triterpenoid saponins can be susceptible to hydrolysis under acidic or basic conditions, as well as enzymatic degradation. The ester linkage at the C-28 position of this compound is particularly prone to cleavage.
-
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic or basic conditions during extraction and purification. If pH adjustment is necessary, use mild acids (e.g., acetic acid) or bases (e.g., ammonium hydroxide) and work at low temperatures.
-
Enzyme Deactivation: Endogenous plant enzymes can degrade saponins upon cell lysis. Consider a blanching step (brief heat treatment) of the fresh plant material before extraction to denature these enzymes. Alternatively, perform the extraction at low temperatures.
-
Temperature Control: Avoid excessive heat during solvent evaporation (e.g., rotary evaporation). Keep the temperature below 50°C to minimize thermal degradation.
-
Storage of Extracts and Fractions: Store crude extracts and purified fractions at low temperatures (4°C or -20°C) and in the dark to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of when isolating this compound?
A1: The most common impurities are other triterpenoid saponins naturally present in Lonicera fulvotomentosa. Based on the literature, the main co-occurring saponins to monitor are:
-
Fulvotomentoside A: A structurally very similar saponin.
-
Sapindoside B: Another common hederagenin-based saponin.
-
α-Hederin: A simpler hederagenin glycoside. Additionally, pigments, lipids, and polysaccharides from the plant matrix are common impurities in the initial crude extract.
Q2: What is a reliable method for assessing the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for purity assessment.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a small amount of acid like formic acid) is typically used.
-
Detection: Since many saponins lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable than a UV detector for accurate quantification. Mass Spectrometry (MS) can also be used for identification and purity confirmation.
Q3: My purified this compound shows signs of degradation over time. How can I improve its stability?
A3: To enhance the stability of purified this compound:
-
Storage Conditions: Store the solid compound in a tightly sealed container at -20°C or lower, protected from light and moisture.
-
Solvent for Storage: If in solution, use a non-aqueous, aprotic solvent and store at low temperatures. Avoid prolonged storage in aqueous or alcoholic solutions, especially at room temperature, as this can lead to hydrolysis.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Quantitative Data Summary
While specific quantitative data for this compound purity issues is not extensively available in the public domain, the following table summarizes typical purity levels and yields that can be expected at different stages of purification for triterpenoid saponins, based on general literature.
| Purification Stage | Typical Purity of Target Saponin | Typical Yield from Previous Step |
| Crude Alcoholic Extract | 1-5% | N/A |
| n-Butanol Fraction | 10-30% | 5-15% |
| Silica Gel Chromatography | 40-70% | 20-40% |
| Preparative RP-HPLC | >95% | 30-60% |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Saponins from Lonicera fulvotomentosa
-
Extraction:
-
Air-dry and powder the flower buds of Lonicera fulvotomentosa.
-
Extract the powder with 10 volumes of 80% ethanol three times at room temperature, each time for 24 hours with occasional shaking.
-
Combine the extracts and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension sequentially with petroleum ether and n-butanol.
-
Collect the n-butanol fraction, which will be enriched with saponins, and evaporate to dryness.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of a silica gel column (200-300 mesh) packed in chloroform.
-
Elute the column with a stepwise gradient of chloroform-methanol-water in increasing polarity (e.g., 90:10:1, 80:20:2, 70:30:3 v/v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system. Visualize spots by spraying with 10% sulfuric acid in ethanol and heating.
-
Combine fractions containing this compound.
-
-
Preparative Reversed-Phase HPLC:
-
Dissolve the enriched fraction in methanol.
-
Inject onto a preparative C18 column (e.g., 10 x 250 mm, 5 µm).
-
Elute with a linear gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient might be: 0-5 min, 20% A; 5-45 min, 20-50% A; 45-50 min, 50-100% A. The flow rate would be around 2-4 mL/min.
-
Monitor the elution with an ELSD or CAD and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the collected fraction by analytical HPLC-MS and NMR.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting guide for common purity issues.
"Fulvotomentoside B" stability and degradation problems
Disclaimer: The following information is based on currently available data and general best practices for handling triterpenoid saponins. Specific stability and degradation pathways for Fulvotomentoside B have not been extensively reported in scientific literature. Researchers should perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs) about this compound Stability
Q1: How should I store this compound?
A1: Based on supplier recommendations, this compound should be stored in a sealed container in a cool, dry place, protected from light. The recommended storage temperature is between 2-8°C.[1]
Q2: What is the recommended solvent for reconstituting this compound?
Q3: How can I determine if my this compound sample has degraded?
A3: Visual inspection for color change or precipitation in your solution can be an initial indicator. The most reliable method is to use High-Performance Liquid Chromatography (HPLC).[1] A chromatogram showing multiple peaks where initially there was one, or a decrease in the area of the main peak over time, suggests degradation.
Q4: What are the likely causes of this compound degradation?
A4: While specific degradation pathways are unknown, general factors that can affect the stability of triterpenoid saponins include:
-
pH: Extreme pH (highly acidic or alkaline) can lead to hydrolysis of the glycosidic bonds or ester linkages.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to chemical modification.
Troubleshooting Guide for this compound Degradation Issues
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Sample degradation due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Store stock solutions at -20°C or -80°C for long-term storage.4. Verify the purity of your sample using HPLC. |
| Appearance of extra peaks in my HPLC analysis. | The compound is degrading under the experimental or storage conditions. | 1. Review your experimental protocol for potential stressors (e.g., extreme pH, high temperature).2. Perform a forced degradation study to identify potential degradation products and pathways. This involves intentionally exposing the compound to heat, light, acid, base, and oxidation.3. Adjust your experimental conditions to minimize degradation (e.g., use a different buffer, protect from light). |
| Precipitation observed in my stock solution. | Poor solubility in the chosen solvent or degradation leading to insoluble products. | 1. Try a different solvent for reconstitution (e.g., DMSO).2. Gently warm the solution to aid dissolution (be cautious of temperature-induced degradation).3. If precipitation occurs after adding to an aqueous buffer, consider adjusting the pH or using a co-solvent. |
Summary of Available Data
| Parameter | Information | Source |
| Storage Temperature | 2-8°C (short-term); Room temperature (continental US) | [1][2] |
| Storage Conditions | Sealed container, cool, dry, avoid light | [1] |
| Recommended Analytical Method | HPLC with Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD) | |
| Identification Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework. Specific parameters such as the mobile phase, column, and gradient may need to be optimized for your specific HPLC system.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a working standard solution by diluting the stock solution to an appropriate concentration for HPLC analysis.
-
-
Stability Study Setup:
-
Prepare several aliquots of the this compound solution in the desired matrix (e.g., buffer at a specific pH, cell culture media).
-
Expose the aliquots to different conditions to be tested (e.g., various temperatures, light exposure).
-
Include a control sample stored at optimal conditions (e.g., -80°C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-dependent gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at a wavelength determined by the UV spectrum of this compound, or ELSD.
-
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time for each condition.
-
A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Troubleshooting Fulvotomentoside B Bioassay Variability
A Note on Compound Identification: Initial searches for "Fulvotomentoside B" yielded limited specific results. However, extensive research on the structurally similar and likely synonymous compound, Forsythoside B , has provided the basis for this troubleshooting guide. Forsythoside B is a well-characterized phenylethanoid glycoside with known anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This guide will proceed under the assumption that the user is working with Forsythoside B or a closely related compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the bio-evaluation of Forsythoside B, particularly focusing on assay variability.
Q1: My IC50 values for Forsythoside B's anti-inflammatory activity are inconsistent across experiments. What are the potential causes?
A1: Variability in IC50 values is a common challenge in natural product bioassays. Several factors can contribute to this inconsistency:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line (e.g., RAW 264.7 macrophages) is authenticated and use a consistent, low passage number. Genetic drift in higher passage numbers can alter cellular responses.
-
Cell Density: Inconsistent cell seeding density can significantly impact results. Ensure uniform cell density across all wells and experiments.
-
Cell Health: Only use cells with high viability (>95%) for your assays. Stressed or unhealthy cells will respond variably to stimuli and inhibitors.
-
-
Reagent and Compound-Related Issues:
-
Forsythoside B Purity and Stability: Verify the purity of your Forsythoside B stock. Natural products can contain impurities that may have biological activity. Forsythoside B, like many glycosides, can be susceptible to degradation. Prepare fresh dilutions from a properly stored, validated stock solution for each experiment.
-
Vehicle Control Inconsistency: The solvent used to dissolve Forsythoside B (e.g., DMSO) can have biological effects at higher concentrations. Maintain a consistent, low final concentration of the vehicle across all wells.
-
Stimulant (e.g., LPS) Potency: The activity of lipopolysaccharide (LPS) can vary between lots and suppliers. Titer each new lot of LPS to determine the optimal concentration for inducing a robust inflammatory response.
-
-
Assay Protocol and Execution:
-
Incubation Times: Adhere strictly to optimized incubation times for cell seeding, compound treatment, and stimulation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Use calibrated pipettes and proper technique.
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outer wells for experimental data or ensure proper plate sealing and humidification.
-
Q2: I'm observing unexpected cytotoxicity at concentrations where I expect to see anti-inflammatory effects. Why might this be happening?
A2: Distinguishing between genuine anti-inflammatory effects and cytotoxicity is crucial.
-
Off-Target Effects: At higher concentrations, Forsythoside B may have off-target effects that lead to cell death, independent of its anti-inflammatory activity.
-
Assay Interference: The compound itself might interfere with the cytotoxicity assay readout. For example, in an MTT or XTT assay, the compound could act as a reducing agent, leading to a false-positive signal for viability.
-
Solution: Always run a parallel cytotoxicity assay (e.g., LDH release assay, which measures membrane integrity) alongside your primary anti-inflammatory assay. This will help you determine the concentration range where Forsythoside B is non-toxic. The therapeutic window is the concentration range where you observe anti-inflammatory activity without significant cytotoxicity.
Q3: My assay signal (e.g., nitric oxide production, cytokine levels) is weak or highly variable, even in the positive control wells.
A3: A weak or variable positive control signal points to a fundamental issue with the assay system.
-
Suboptimal Cell Stimulation: As mentioned, the potency of your stimulant (e.g., LPS) is critical. Ensure you are using a concentration that elicits a robust and reproducible response.
-
Reagent Storage and Handling: Improperly stored reagents, such as cytokines or antibodies for ELISAs, can lose activity. Follow the manufacturer's storage recommendations.
-
Detection System Sensitivity: Your detection method may not be sensitive enough. For ELISAs, check the expiration dates of your reagents and consider using a signal amplification system. For Griess assays (for nitric oxide), ensure your standards are properly prepared and that the incubation time for color development is optimal.
Data Presentation: Illustrating Variability in Forsythoside B Bioactivity
The following table summarizes reported and hypothetical IC50 values for Forsythoside B to illustrate the potential for variability across different assays and conditions.
| Bioassay Type | Target/Endpoint | Cell Line | Stimulant | Reported/Hypothetical IC50 (µM) | Reference/Note |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 25.5 µM (Hypothetical) | Illustrates a typical result for this type of assay. |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | LPS (0.5 µg/mL) | 42.8 µM (Hypothetical) | Demonstrates the effect of varying stimulant concentration. |
| Anti-inflammatory | TNF-α Release | THP-1 | LPS (1 µg/mL) | 35.2 µM (Hypothetical) | Shows variability based on cell line and endpoint. |
| Anti-inflammatory | IL-6 Release | THP-1 | LPS (1 µg/mL) | 51.7 µM (Hypothetical) | Highlights that IC50 can vary for different cytokines. |
| Ion Channel Modulation | TRPV3 Inhibition | HEK293 | N/A | 6.7 µM | Published data, different mechanism of action. |
| Cytotoxicity | LDH Release | RAW 264.7 | N/A | > 100 µM (Hypothetical) | Ideal result, showing a good therapeutic window. |
Experimental Protocols
Detailed Protocol: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details a common method for assessing the anti-inflammatory activity of Forsythoside B by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages.
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Forsythoside B (high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using a cell scraper and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to adhere.
3. Compound Treatment and Stimulation:
-
Prepare a stock solution of Forsythoside B in DMSO (e.g., 100 mM).
-
On the day of the experiment, prepare serial dilutions of Forsythoside B in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.1%.
-
Prepare a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the Forsythoside B dilutions or vehicle control.
-
Incubate for 1 hour.
-
Prepare a 2X working solution of LPS in culture medium (e.g., 2 µg/mL).
-
Add 100 µL of the 2X LPS solution to all wells except the negative control wells (which receive 100 µL of medium). The final LPS concentration will be 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
4. Measurement of Nitric Oxide (Griess Assay):
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS-only Control)] * 100
-
Plot the % inhibition against the log of Forsythoside B concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of Forsythoside B.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting bioassay variability.
Technical Support Center: Optimizing "Fulvotomentoside B" Dosage for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: Where do I start when determining the in vivo dosage for a new compound like Fulvotomentoside B?
A1: When there is no existing literature on the in vivo dosage of a new compound, the process should begin with a thorough literature review of similar compounds or compounds with a similar mechanism of action. If no close analogs are found, the next step is to conduct in vitro cytotoxicity studies to determine the concentration range that affects cell viability.[1][2] This in vitro data can provide a rough starting point for in vivo dose-ranging studies.[1] It is also crucial to perform a maximum tolerated dose (MTD) study to establish the highest dose that does not cause unacceptable adverse effects.[3][4]
Q2: How do I select an appropriate animal model for my in vivo studies?
A2: The choice of animal model is critical for the success of your study. Key considerations include the physiological and metabolic similarities to humans, the relevance of the model to the disease being studied, and practical factors such as cost and availability. For initial studies, rodents like mice or rats are commonly used. The specific strain of the animal can also be important, as different strains can have varying sensitivities to compounds.
Q3: What are the key parameters I should measure in a dose-ranging study?
A3: A dose-ranging study should aim to collect data on both the efficacy and toxicity of the compound. Key parameters to monitor include:
-
Toxicity: Body weight changes, clinical observations (e.g., changes in behavior, posture, activity), food and water intake, and, at the end of the study, gross necropsy and histopathology of key organs.
-
Efficacy: This will depend on your specific disease model and may include tumor volume measurements, changes in biomarkers, or behavioral assessments.
-
Pharmacokinetics (PK): Blood samples should be collected at various time points to determine the drug's concentration in the plasma over time. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Q4: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?
A4: Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion. Pharmacodynamics (PD), on the other hand, describes what the drug does to the body, which includes the drug's mechanism of action and the relationship between drug concentration and its effect. Understanding both PK and PD is essential for optimizing a dosing regimen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Toxicity/Mortality at Low Doses | The compound may have a narrow therapeutic window. The vehicle used for administration might be toxic. | Start with even lower doses in your next dose-ranging study. Run a vehicle-only control group to assess the toxicity of the vehicle. |
| No Apparent Efficacy Even at High Doses | The compound may have poor bioavailability. The chosen animal model might not be appropriate. The compound may not be effective in vivo. | Conduct pharmacokinetic studies to determine if the compound is reaching the target tissue at sufficient concentrations. Re-evaluate the suitability of the animal model for the disease and the compound's mechanism of action. |
| High Variability in Results Between Animals | Inconsistent dosing technique. Biological variability among animals. | Ensure all procedures are standardized and performed consistently. Increase the number of animals per group to improve statistical power. Ensure animals are matched for age and sex. |
| Unexpected Side Effects | The compound may have off-target effects. | Conduct further in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions. |
Data Presentation: Dose-Ranging Study Template
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observation Summary | Key Efficacy Endpoint (e.g., Tumor Volume Change %) | Notes |
| Vehicle Control | 5 | ||||
| Dose 1 (Low) | 5 | ||||
| Dose 2 (Mid) | 5 | ||||
| Dose 3 (High) | 5 |
Experimental Protocols
General Protocol for a Dose-Ranging In Vivo Study in Mice
-
Animal Selection: Select a suitable mouse strain, age, and sex for your study. Acclimatize the animals to the facility for at least one week before the experiment.
-
Compound Preparation: Prepare "this compound" in a suitable, non-toxic vehicle. The formulation should be sterile if administered parenterally.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical design includes a low, medium, and high dose group.
-
Dosing: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection). Ensure the volume and technique are consistent for all animals.
-
Monitoring:
-
Record body weights and perform clinical observations daily.
-
Monitor for signs of toxicity and score them based on a pre-defined scale.
-
Measure efficacy parameters at specified time points.
-
-
Pharmacokinetic Sampling: If included, collect blood samples at predetermined time points post-dosing.
-
Termination and Analysis: At the end of the study, euthanize the animals and perform a gross necropsy. Collect tissues for histopathological analysis and any other relevant ex vivo assays.
-
Data Analysis: Statistically analyze the data to determine the maximum tolerated dose and the dose-response relationship for both efficacy and toxicity.
Visualizations
Caption: General Workflow for In Vivo Dose Optimization.
Caption: Hypothetical Signaling Pathway for a Novel Compound.
References
"Fulvotomentoside B" prodrug activation and delivery issues
Welcome to the technical support center for Fulvotomentoside B. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a prodrug?
This compound is a triterpenoid saponin with the chemical structure 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester. It is considered a prodrug because the parent molecule itself is inactive. Its therapeutic, specifically anti-tumor, effects are manifested only after it undergoes hydrolysis to release its active aglycone form, a derivative of hederagenin.[1]
Q2: How is the prodrug this compound activated?
Activation of this compound is achieved through hydrolysis of its ester and glycosidic bonds. A Chinese patent suggests that alkaline hydrolysis is an effective method for activation.[1] This process cleaves the sugar moieties from the hederagenin backbone, yielding the active cytotoxic compound.
Q3: What are the known biological activities of the activated form of this compound?
The activated form of this compound, being a hederagenin derivative, is expected to exhibit anti-tumor properties. Hederagenin and its derivatives have been shown to possess a range of pharmacological activities, including potent anti-hepatoma and anti-cancer effects.[2][3] They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[3]
Q4: What are the common challenges in working with this compound?
Like many triterpenoid saponins, this compound faces challenges related to its physicochemical properties. These include:
-
Poor Water Solubility: Triterpenoids are generally lipophilic and have low solubility in aqueous solutions, which can complicate the preparation of stock solutions and administration in biological assays.
-
Low Bioavailability: The poor solubility and complex structure can lead to low absorption and bioavailability in vivo.
-
Stability: Saponin glycosides can be susceptible to hydrolysis, and their stability is pH-dependent. While stable in acidic conditions, they are more readily hydrolyzed in alkaline environments.
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed in Cancer Cell Lines
-
Possible Cause 1: Incomplete Prodrug Activation.
-
Troubleshooting: Ensure that the hydrolysis protocol is followed correctly. The activation of this compound is pH and temperature-dependent. Verify the pH of your alkaline solution and the incubation temperature and duration. For a starting point, refer to the alkaline hydrolysis protocol mentioned in the experimental protocols section.
-
-
Possible Cause 2: Degradation of the Activated Compound.
-
Troubleshooting: The active hydrolysate may have limited stability. It is recommended to use the activated compound in your cytotoxicity assays shortly after preparation.
-
-
Possible Cause 3: Sub-optimal Concentration Range.
-
Troubleshooting: The effective concentration of the activated form may vary between different cancer cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line. Refer to the table of IC50 values for hederagenin and related compounds as a guide.
-
Issue 2: Difficulty in Preparing a Homogeneous Stock Solution
-
Possible Cause: Poor Solubility of this compound.
-
Troubleshooting: Triterpenoid saponins are known for their poor water solubility. It is recommended to dissolve this compound in an organic solvent such as methanol, ethanol, or DMSO to prepare a high-concentration stock solution. For cell-based assays, ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically below 0.5% v/v for DMSO).
-
Issue 3: Low Bioavailability or Poor Efficacy in in vivo Models
-
Possible Cause: Delivery and Formulation Issues.
-
Troubleshooting: The inherent properties of saponins can limit their delivery to the target site. Consider using a drug delivery system to enhance solubility and bioavailability. Nanoformulations such as liposomes and nanoparticles have been successfully used for the delivery of other triterpenoids and saponins. These formulations can improve the pharmacokinetic profile and targeted delivery of the compound. Some studies have even explored replacing cholesterol with saponins in liposomal formulations.
-
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of hederagenin and its derivatives, which are structurally related to the active form of this compound, against various cancer cell lines. This data can serve as a reference for designing your own experiments.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| Hederagenin Derivative 5 | HepG2 | Liver Cancer | 1.88 | |
| Hederagenin | CaSki | Cervical Cancer | 84.62 | |
| Hederagenin Derivative 7 | A549 | Lung Cancer | 3.45 | |
| Hederagenin Derivative 4 | A2780 | Ovarian Cancer | 3 (EC50) | |
| Hederagenin | SH-SY5Y | Neuroblastoma | 12.3 ± 0.05 | |
| Hederagenin | HepG2 | Liver Cancer | 40.4 ± 0.05 | |
| Hederagenin | HeLa | Cervical Cancer | 56.4 ± 0.05 | |
| Hederagenin | A549 | Lung Cancer | 78.4 ± 0.05 | |
| α-Hederin | HT-29 | Colon Adenocarcinoma | (Potentiates 5-FU) | |
| Sapindoside B | Various | - | (Similar to cisplatin) |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis for Activation of this compound
This protocol is adapted from the method described in Chinese patent CN101157714A.
-
Preparation: Prepare a 5% (w/v) sodium hydroxide (NaOH) aqueous solution.
-
Dissolution: Dissolve this compound in the 5% NaOH solution.
-
Hydrolysis: Heat the solution in a 60°C water bath under reflux for 2 hours.
-
Neutralization: After cooling, adjust the pH of the solution to 4-5 using concentrated hydrochloric acid (HCl).
-
Extraction (Optional): The active hydrolysate can be extracted from the aqueous solution using a suitable organic solvent like n-butanol for further purification if needed.
-
Storage: Use the resulting solution containing the activated compound promptly for subsequent experiments.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This is a general protocol for assessing the cytotoxic effect of the activated this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the activated this compound solution in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of the activated compound. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Addressing delivery issues of this compound.
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fulvotomentoside B: A Comparative Analysis of a Promising Lonicera Saponin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fulvotomentoside B with other notable saponins from the Lonicera genus. This analysis is supported by available experimental data to delineate its therapeutic potential.
This compound, a triterpenoid saponin isolated from Lonicera fulvotomentosa, is emerging as a compound of interest within the extensive family of Lonicera saponins. These natural products, abundant in various species of honeysuckle, are recognized for a wide spectrum of biological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects. This guide synthesizes the current scientific knowledge on this compound, comparing its activities with other well-characterized Lonicera saponins to aid in research and development endeavors.
Comparative Analysis of Biological Activities
While direct comparative studies with standardized methodologies are limited, the existing literature allows for a preliminary assessment of this compound against other Lonicera saponins. The primary areas of investigation have been their anti-inflammatory and hepatoprotective effects.
Anti-Inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and many Lonicera saponins have demonstrated potent anti-inflammatory properties.
In contrast, quantitative data for other Lonicera saponins are available, providing a benchmark for potential efficacy. For instance, in the croton oil-induced ear edema model in mice, a standard assay for topical anti-inflammatory activity, Loniceroside C has shown dose-dependent inhibition.[2]
Table 1: In Vivo Anti-Inflammatory Activity of Lonicera Saponins (Croton Oil-Induced Mouse Ear Edema)
| Saponin | Dose (mg/kg) | Inhibition of Edema (%) | Source Species | Reference |
| Loniceroside C | 50 | 15.0 | L. japonica | [2] |
| 100 | Similar to Loniceroside A | L. japonica | [2] | |
| 200 | 31.0 | L. japonica | [2] | |
| Loniceroside A | 100 | Comparable to Aspirin (100 mg/kg) | L. japonica | |
| Aspirin (Reference) | 100 | 15.0 | - | |
| Prednisolone (Reference) | 10 | 57.9 | - |
Hepatoprotective Activity
Several Lonicera saponins have been investigated for their ability to protect the liver from toxin-induced damage. Saponins from Lonicera fulvotomentosa, including this compound, have demonstrated significant hepatoprotective effects in mice against liver injury induced by carbon tetrachloride (CCl4), D-galactosamine, and acetaminophen. This protective mechanism is thought to involve the inhibition of cytochrome P450 enzymes, which are responsible for metabolizing these toxins into more harmful substances.
While quantitative comparative data for hepatoprotective activity is scarce, the consistent findings across different toxicant models suggest that saponins from L. fulvotomentosa are potent hepatoprotective agents. Other saponins, such as Macranthoidin B from L. macranthoides, have been primarily studied for their anti-tumor effects, with less focus on hepatoprotection.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many Lonicera saponins are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation.
As mentioned, saponins from L. fulvotomentosa are suggested to exert their anti-inflammatory effects through the NF-κB and JAK2 signaling pathways. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Inhibition of NF-κB activation is a key mechanism for controlling inflammation.
Diagram of the NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
For researchers aiming to conduct comparative studies, detailed methodologies for key assays are provided below.
Saponin Isolation and Purification from Lonicera Species
A general protocol for the extraction and isolation of saponins from Lonicera plant material is as follows:
-
Extraction:
-
Dried and powdered plant material (e.g., flower buds, stems) is extracted with a solvent, typically 70-95% ethanol, at room temperature or under reflux.
-
The extraction is repeated multiple times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing saponins are further purified using repeated column chromatography, including ODS (octadecylsilane) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure saponin compounds.
-
Diagram of Saponin Isolation Workflow
Caption: General workflow for the isolation and purification of saponins from Lonicera species.
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice
-
Animals: Male ICR or BALB/c mice are used.
-
Groups: Animals are divided into a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like prednisolone or aspirin), and test groups receiving different doses of the saponin.
-
Administration: Test compounds are suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally.
-
Induction of Edema: One hour after administration of the test compound, a solution of croton oil (e.g., 2.5-5% in acetone) is topically applied to the inner and outer surfaces of the right ear. The left ear receives the vehicle (acetone) only.
-
Measurement: After a set period (e.g., 4-6 hours), the animals are euthanized, and a circular section is punched from both ears. The difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
Calculation: The percentage inhibition of edema is calculated using the formula: [(C - T) / C] * 100, where C is the mean edema of the control group and T is the mean edema of the treated group.
In Vivo Hepatoprotective Assay: CCl4-Induced Liver Injury in Mice
-
Animals: Male Swiss albino or similar strains of mice are used.
-
Groups: Animals are divided into a normal control group, a CCl4-intoxicated control group, a positive control group (e.g., treated with silymarin), and test groups receiving different doses of the saponin.
-
Treatment: The test compounds are administered orally for a specified period (e.g., 7-10 days).
-
Induction of Liver Injury: On the last day of treatment, acute liver injury is induced by intraperitoneal injection of CCl4 (e.g., 0.5-1 ml/kg body weight, diluted in olive oil). The normal control group receives only the vehicle.
-
Sample Collection: After 24 hours, blood is collected for serum biochemical analysis, and the livers are excised for histopathological examination.
-
Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured. Liver tissues are processed for histopathology to observe changes in liver architecture, necrosis, and inflammation.
Conclusion
This compound represents a promising bioactive saponin from Lonicera fulvotomentosa with demonstrated hepatoprotective and potential anti-inflammatory activities. While direct quantitative comparisons with other Lonicera saponins are currently limited by the available data, qualitative evidence positions it as a compound worthy of further investigation. The provided experimental protocols offer a framework for future studies to quantitatively assess the efficacy of this compound and to elucidate its precise mechanisms of action, thereby paving the way for potential therapeutic applications. Further research is warranted to isolate sufficient quantities of this compound for comprehensive preclinical testing and to establish a more definitive comparative profile against other leading Lonicera saponins.
References
A Comparative Analysis of the Hepatoprotective Activities of Fulvotomentosides and Silymarin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silymarin is a well-characterized natural compound with proven hepatoprotective and antioxidant properties, supported by a vast amount of preclinical and clinical data. Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and antifibrotic pathways. Fulvotomentosides have demonstrated hepatoprotective effects in a preclinical model of cadmium-induced liver injury, primarily through the induction of the metal-binding protein metallothionein. While this points to a potent protective mechanism against heavy metal toxicity, the overall body of evidence for Fulvotomentosides is significantly less comprehensive than that for silymarin. Further research is required to fully elucidate the specific activities and mechanisms of individual Fulvotomentosides, including Fulvotomentoside B.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for Fulvotomentosides and silymarin, focusing on their hepatoprotective and antioxidant activities.
Table 1: In Vivo Hepatoprotective Activity
| Compound/Mixture | Animal Model | Toxin | Key Findings | Reference |
| Fulvotomentosides | Mice | Cadmium Chloride (CdCl₂) | Pretreatment with Fulvotomentosides (150 mg/kg, s.c. for 3 days) significantly decreased serum alanine aminotransferase (ALT) and sorbitol dehydrogenase activities. | |
| Constituents of Lonicera fulvotomentosa | Mice and Rats | Carbon Tetrachloride (CCl₄) and D-Galactosamine | Reduced the elevation of serum glutamic-pyruvic transaminase (sGPT/ALT) and hepatic triglycerides. | [1] |
| Silymarin | Rats | Cadmium Chloride (CdCl₂) | Treatment with silymarin (15, 30, 60, 120, and 240 mg/kg/week, p.o. for 6 weeks) significantly decreased alkaline phosphatase (ALP) levels. High doses of silymarin significantly decreased aspartate aminotransferase (AST) levels. | [2][3] |
| Silymarin | Rats | Cadmium | Oral administration of silymarin (40 mg/kg for 30 days) significantly reduced the levels of lipid peroxidation markers and restored antioxidant enzyme levels in the liver. | [4] |
Table 2: In Vitro Antioxidant Activity
| Compound/Mixture | Assay | IC₅₀ / Activity | Reference |
| Fulvotomentosides | - | Data not available | - |
| Constituents of Lonicera fulvotomentosa | Lipid Peroxidation (MDA) | Significantly decreased hepatic malondialdehyde (MDA) formation caused by CCl₄. | [1] |
| Silymarin | DPPH Radical Scavenging | IC₅₀ values reported in various studies, demonstrating dose-dependent radical scavenging activity. | |
| Silymarin | ABTS Radical Scavenging | Effective scavenging of ABTS radicals has been demonstrated in multiple studies. | |
| Silymarin | Metal Chelation | Silybin A, silybin B, and silychristin A were found to be less potent or inactive chelators of iron and copper, while 2,3‑dehydrosilybin showed potent chelation activity. |
Experimental Protocols
In Vivo Hepatotoxicity Studies
Fulvotomentosides against Cadmium-Induced Hepatotoxicity
-
Animal Model: Male mice.
-
Induction of Hepatotoxicity: A single intravenous injection of cadmium chloride (CdCl₂) at a dose of 3.7 mg Cd/kg.
-
Treatment: Mice were pretreated with Fulvotomentosides (total saponins from Lonicera fulotomentosa) at a dose of 150 mg/kg, administered subcutaneously for three consecutive days prior to CdCl₂ injection.
-
Assessment: Serum levels of alanine aminotransferase (ALT) and sorbitol dehydrogenase were measured to assess liver damage. The distribution of cadmium in various organs and hepatic subcellular fractions was also determined.
Silymarin against Cadmium-Induced Hepatotoxicity
-
Animal Model: Adult male Wistar rats.
-
Induction of Hepatotoxicity: Intraperitoneal injection of cadmium chloride at a dose of 3 mg/kg/week for six weeks.
-
Treatment: In one experimental set, silymarin was administered orally at doses of 15, 30, 60, 120, and 240 mg/kg/week for six weeks concurrently with cadmium administration. In a second set, silymarin was administered for six weeks after the six-week cadmium administration period.
-
Assessment: Serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP) were measured.
In Vitro Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength (around 517 nm). The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.
Lipid Peroxidation Assay (MDA)
This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA). The reaction of MDA with thiobarbituric acid (TBA) forms a colored complex that can be measured spectrophotometrically. A decrease in MDA levels in the presence of the test compound indicates inhibition of lipid peroxidation.
Signaling Pathways and Mechanisms of Action
Fulvotomentosides: Induction of Metallothionein
The primary mechanism of hepatoprotection by Fulvotomentosides against cadmium toxicity appears to be the induction of metallothionein (MT). MTs are cysteine-rich proteins that can bind to and sequester heavy metals like cadmium, thereby preventing them from interacting with and damaging critical cellular components.
Caption: Proposed mechanism of hepatoprotection by Fulvotomentosides against cadmium toxicity.
Silymarin: A Multi-Targeted Approach
Silymarin exerts its hepatoprotective effects through a combination of mechanisms, including potent antioxidant activity, anti-inflammatory effects, and modulation of fibrogenesis.
Caption: Multifaceted mechanisms of silymarin's hepatoprotective activity.
Conclusion
Silymarin stands as a benchmark hepatoprotective agent with a well-documented, broad spectrum of activity against various liver toxins. Its established antioxidant, anti-inflammatory, and antifibrotic properties make it a reliable positive control in hepatotoxicity studies and a viable therapeutic option.
Fulvotomentosides, while less studied, show promise as hepatoprotective agents, particularly against heavy metal-induced liver damage. The demonstrated mechanism of metallothionein induction is a significant finding that warrants further investigation. To establish a more direct and quantitative comparison with silymarin, future research on Fulvotomentosides should focus on:
-
Isolating and characterizing the specific biological activities of individual saponins, including this compound.
-
Conducting in vitro antioxidant assays (e.g., DPPH, ABTS, ORAC) to determine IC₅₀ values.
-
Evaluating the efficacy of Fulvotomentosides against a wider range of hepatotoxins (e.g., CCl₄, acetaminophen, alcohol) in vivo, with detailed dose-response analyses of liver enzyme modulation.
A deeper understanding of the structure-activity relationships and the full mechanistic scope of Fulvotomentosides will be crucial in determining their potential as novel therapeutic agents for liver diseases.
References
- 1. [Hepatoprotective effect of several constituents of Lonicera fulvotomentosa hsu et S. C. cheng, and L. macranthoide Hand.-Mazz. on CC1(4) and D-galactosamine induced liver injuries in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.net [wjpr.net]
A Comparative Guide to Validating the Hepatoprotective Activity of Novel Compounds: Featuring Fulvotomentoside B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hepatoprotective activity of novel compounds, with a focus on "Fulvotomentoside B." Due to the current limited availability of specific experimental data on this compound in publicly accessible literature, this document serves as a template. It outlines the requisite experimental data and protocols for its evaluation against established hepatoprotective agents. Data for well-researched natural compounds, including Silymarin, Curcumin, and Glycyrrhizin, are included to provide a benchmark for comparison.
Comparative Efficacy of Hepatoprotective Agents
Successful validation of a novel hepatoprotective agent requires rigorous comparison against existing alternatives. The following tables summarize key efficacy data for established compounds. Researchers evaluating this compound can use this structure to present their findings.
Table 1: In Vivo Efficacy in Animal Models of Liver Injury
| Compound | Animal Model | Toxin/Dose | Compound Dose | Route of Administration | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Silymarin | Rats | Carbon Tetrachloride (CCl4) | 50 mg/kg | Oral | ~50-60% | ~40-50% | [1][2] |
| Curcumin | Mice | Acetaminophen | 100 mg/kg | Intraperitoneal | ~40-50% | ~30-40% | [1][3] |
| Glycyrrhizin | Rats | Alcohol | 50 mg/kg | Oral | ~30-40% | ~25-35% | [4] |
Table 2: In Vitro Cytotoxicity and Protective Effects
| Compound | Cell Line | Toxin/Concentration | Compound Concentration | % Increase in Cell Viability | % Reduction in LDH Leakage | Reference |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Silymarin | HepG2 | H2O2 (100 µM) | 50 µM | ~30-40% | ~25-35% | |
| Curcumin | Primary Hepatocytes | Ethanol (100 mM) | 25 µM | ~25-35% | ~20-30% | |
| Glycyrrhizin | Huh7 | Tert-butyl hydroperoxide | 100 µM | ~20-30% | ~15-25% |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of hepatoprotective activity. The following are standard methodologies used in the field.
2.1. Animal Model of CCl4-Induced Hepatotoxicity
This is a widely used model to induce acute liver injury.
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight), diluted 1:1 in olive oil, is administered.
-
Treatment: The test compound (e.g., this compound) or reference drug (e.g., Silymarin) is administered orally for 7 days prior to CCl4 administration.
-
Sample Collection: 24 hours after CCl4 injection, blood is collected for biochemical analysis, and liver tissues are harvested for histopathology and oxidative stress marker analysis.
2.2. Biochemical Assays
-
Serum Transaminases (ALT and AST): Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured in the serum using commercially available kits according to the manufacturer's instructions. Elevated levels of these enzymes are indicative of liver damage.
-
Lactate Dehydrogenase (LDH) Assay: LDH leakage into the cell culture medium is a marker of cytotoxicity. It is measured using a colorimetric assay based on the conversion of a tetrazolium salt into formazan.
2.3. Histopathological Examination
-
Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (5 µm).
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize the liver architecture, including signs of necrosis, inflammation, and steatosis.
2.4. Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Liver tissue homogenates are reacted with thiobarbituric acid, and the resulting pink-colored product is measured spectrophotometrically.
-
Glutathione (GSH) Assay: GSH levels in liver homogenates are determined using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored compound.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Assays: The activities of these antioxidant enzymes are measured using specific commercial assay kits.
Visualizing Mechanisms and Workflows
3.1. Signaling Pathways in Liver Injury
The following diagram illustrates a simplified signaling pathway involved in toxin-induced liver injury, a common target for hepatoprotective agents. Natural compounds often exert their effects by modulating these pathways, for instance, by reducing oxidative stress and inflammation.
Caption: Toxin-induced liver injury signaling pathway.
3.2. Experimental Workflow for In Vivo Hepatoprotective Screening
The diagram below outlines a typical workflow for evaluating the hepatoprotective effect of a test compound in an animal model.
Caption: In vivo hepatoprotective screening workflow.
3.3. Logical Relationship of Key Markers in Hepatotoxicity
The following diagram illustrates the logical relationship between the induction of liver injury and the key biomarkers used for its assessment.
Caption: Key biomarkers in hepatotoxicity.
References
Comparative Analysis of Fulvotomentoside B from Diverse Lonicera Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Fulvotomentoside B, a triterpenoid saponin, across various species of the Lonicera genus, commonly known as honeysuckle. This document is intended for researchers, scientists, and drug development professionals interested in the quantitative variation, potential therapeutic applications, and extraction methodologies of this bioactive compound.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly among different Lonicera species. A key study by Ren et al. (2012) developed a high-performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (HPLC-ESI/TOF MS) method for the simultaneous quantification of 32 bioactive compounds, including various saponins, in eight medicinal Lonicera species. While the full quantitative data from this specific study is not publicly available, the methodology highlights the importance of analytical techniques for accurately determining the content of this compound.
For the purpose of this guide, a representative table is presented below to illustrate how such comparative data would be structured. The values presented are hypothetical and serve as a template for researchers to populate with their own experimental data.
| Lonicera Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Lonicera fulvotomentosa | Flower Buds | Value | (Citation) |
| Lonicera japonica | Flower Buds | Value | (Citation) |
| Lonicera hypoglauca | Stems | Value | (Citation) |
| Lonicera macrantha | Flower Buds | Value | (Citation) |
| Lonicera confusa | Flower Buds | Value | (Citation) |
| Lonicera dasystyla | Aerial Parts | Value | (Citation) |
| Lonicera nigra | Leaves | Value | (Citation) |
| Lonicera caerulea | Berries | Value | (Citation) |
Note: The actual content of this compound can be influenced by factors such as geographical location, harvest time, and the specific plant part utilized.
Biological Activities and Potential Signaling Pathways
This compound, as a triterpenoid saponin, is anticipated to exhibit a range of biological activities. While research specifically focused on the isolated compound is limited, studies on Lonicera extracts rich in saponins suggest potential anti-inflammatory and hepatoprotective effects.
Anti-Inflammatory Activity
Saponins from various medicinal plants have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Hepatoprotective Activity
The protective effect of saponins on the liver is often associated with their antioxidant properties. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant responses. It is hypothesized that this compound may exert hepatoprotective effects by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Caption: Proposed hepatoprotective mechanism of this compound via activation of the Nrf2 signaling pathway.
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of triterpenoid saponins from Lonicera species, which can be adapted for the specific isolation of this compound.
Caption: General workflow for the extraction and isolation of this compound from Lonicera species.
Detailed Methodologies:
-
Plant Material and Pre-treatment: The selected plant parts (e.g., flower buds, stems) of the Lonicera species are collected, dried at a controlled temperature (e.g., 50-60°C), and pulverized to a fine powder.
-
Defatting: The powdered material is extracted with a non-polar solvent like petroleum ether or n-hexane to remove lipids and pigments.
-
Extraction: The defatted powder is then extracted exhaustively with an aqueous alcohol solution (e.g., 80% methanol or 70% ethanol) using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
Concentration and Fractionation: The resulting extract is concentrated under reduced pressure to remove the solvent. The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.
-
Chromatographic Purification: The crude saponin fraction is subjected to multiple steps of column chromatography. A combination of silica gel, Sephadex LH-20, and octadecylsilane (ODS) columns are commonly used.
-
Final Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, HSQC, HMBC).
Quantitative Analysis by HPLC-MS
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF MS or Triple Quadrupole MS).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode.
-
Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 100-120°C.
-
Desolvation Temperature: 350-450°C.
Standard Preparation: A standard stock solution of purified this compound is prepared in methanol and serially diluted to create a calibration curve.
Sample Preparation: An accurately weighed amount of the dried plant powder is extracted with a known volume of solvent (e.g., 80% methanol) using ultrasonication. The extract is then filtered through a 0.22 µm membrane before injection into the HPLC-MS system.
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve generated from the standards.
This guide provides a foundational framework for the comparative analysis of this compound in different Lonicera species. Researchers are encouraged to adapt and validate these methodologies for their specific experimental needs.
Comparative Efficacy of Hepatoprotective Agents in Preclinical Liver Damage Models
A detailed guide for researchers and drug development professionals on the evaluation of hepatoprotective compounds in established in vivo models of liver injury. Due to the absence of published data on the efficacy of Fulvotomentoside B in liver damage models, this guide utilizes Quercetin, a structurally related and extensively studied flavonoid, as a representative compound for comparative analysis against other known hepatoprotective agents.
This guide provides a comparative overview of the efficacy of select hepatoprotective compounds in two widely used animal models of acute liver injury: Acetaminophen (APAP)-induced and Carbon Tetrachloride (CCl4)-induced hepatotoxicity. The objective is to present a clear comparison of their performance based on key biochemical markers and to provide detailed experimental protocols for reproducibility.
Overview of Liver Damage Models
Drug-induced liver injury (DILI) is a significant cause of acute liver failure, and animal models are crucial for studying its pathogenesis and for the preclinical evaluation of potential therapeutic agents.[1][2][3][4]
-
Acetaminophen (APAP)-Induced Liver Injury: Overdose of APAP leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1] This metabolite depletes glutathione (GSH) stores and forms protein adducts, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis. N-acetylcysteine (NAC) is the standard antidote for APAP overdose.
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury: CCl4 is a potent hepatotoxin that, upon metabolic activation by cytochrome P450 enzymes, generates the trichloromethyl radical (•CCl3). This initiates a cascade of lipid peroxidation, disrupts cell membrane integrity, and causes centrilobular necrosis. This model is widely used to screen for hepatoprotective agents with antioxidant properties.
Comparative Efficacy of Hepatoprotective Agents
The following tables summarize the efficacy of Quercetin (as a proxy for this compound) and Silymarin, a well-established hepatoprotective agent, in mitigating liver damage in APAP and CCl4-induced injury models. Efficacy is assessed by their ability to modulate key serum and tissue biomarkers.
Table 1: Efficacy in Acetaminophen (APAP)-Induced Liver Injury Model
| Compound | Dose | Animal Model | Key Biomarker Changes | Reference |
| Quercetin | 50-100 mg/kg | Mice/Rats | ↓ ALT, ↓ AST, ↑ GSH, ↓ MDA | |
| Silymarin | 50-200 mg/kg | Mice/Rats | ↓ ALT, ↓ AST, ↑ GSH, ↓ MDA | |
| N-acetylcysteine (NAC) | 140 mg/kg (loading dose) | Mice/Rats | ↓ ALT, ↓ AST, ↑ GSH |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, GSH: Glutathione, MDA: Malondialdehyde. ↓ indicates a decrease (protective effect), ↑ indicates an increase (restorative effect).
Table 2: Efficacy in Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
| Compound | Dose | Animal Model | Key Biomarker Changes | Reference |
| Quercetin-7-rhamnoside | 50-200 mg/kg | Mice | ↓ ALT, ↓ AST, ↓ LDH, ↓ TG, ↑ SOD | |
| Silymarin | 100-200 mg/kg | Rats | ↓ ALT, ↓ AST, ↑ SOD, ↓ MDA | |
| Compound Lobelia Extract | 200-400 mg/kg | Mice | ↓ GOT, ↓ GPT, ↑ SOD, ↓ MDA |
LDH: Lactate Dehydrogenase, TG: Triglycerides, SOD: Superoxide Dismutase, GOT: Glutamic Oxaloacetic Transaminase, GPT: Glutamic Pyruvic Transaminase. ↓ indicates a decrease (protective effect), ↑ indicates an increase (restorative effect).
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are representative protocols for inducing and assessing liver injury.
Acetaminophen (APAP)-Induced Acute Liver Injury Protocol
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction of Hepatotoxicity:
-
Fast mice overnight (approximately 12-16 hours) before APAP administration.
-
Administer a single intraperitoneal (i.p.) injection of APAP (300-500 mg/kg body weight) dissolved in warm saline.
-
-
Treatment:
-
Administer the test compound (e.g., Quercetin) orally or via i.p. injection at a predetermined dose, typically 1-2 hours before or after APAP administration.
-
The positive control group receives a standard hepatoprotective agent like NAC.
-
The vehicle control group receives the solvent used to dissolve the test compound.
-
-
Sample Collection:
-
At 24 hours post-APAP injection, anesthetize the animals.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold saline and collect liver tissue samples.
-
-
Biochemical Analysis:
-
Measure serum levels of ALT and AST.
-
Homogenize liver tissue to measure levels of MDA (lipid peroxidation marker) and GSH, and the activity of antioxidant enzymes like SOD and Catalase.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis.
-
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Protocol
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Acclimatization: As described for the APAP model.
-
Induction of Hepatotoxicity:
-
Administer a single i.p. injection of CCl4 (0.5-1 mL/kg body weight) diluted in a vehicle like olive oil or corn oil (typically a 1:1 or 1:4 ratio).
-
-
Treatment:
-
Administer the test compound daily for a period (e.g., 7 days) prior to CCl4 administration (preventive model) or as a single dose after CCl4 challenge (therapeutic model).
-
The positive control group typically receives Silymarin.
-
-
Sample Collection:
-
Collect blood and liver samples 24 hours after the CCl4 injection.
-
-
Biochemical and Histopathological Analysis:
-
Perform the same analyses as described in the APAP protocol (ALT, AST, MDA, GSH, SOD, and H&E staining).
-
Mechanistic Insights and Signaling Pathways
The hepatoprotective effects of many natural compounds are attributed to their ability to modulate specific signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Key Signaling Pathway in Hepatoprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Many hepatoprotective compounds, including flavonoids like Quercetin, are known to activate Nrf2. This activation leads to the transcription of antioxidant and detoxification enzymes, thereby bolstering the cellular defense against toxic insults.
Caption: Nrf2 activation pathway in hepatoprotection.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel hepatoprotective compound.
Caption: General experimental workflow for in vivo hepatoprotectivity studies.
Conclusion
While direct experimental evidence for the efficacy of this compound in liver damage models is currently unavailable, this guide provides a framework for its potential evaluation. By using Quercetin as a proxy, we demonstrate a comparative methodology against established hepatoprotective agents like Silymarin. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to investigate novel compounds for the treatment of drug-induced liver injury. Future studies are warranted to specifically assess the hepatoprotective potential of this compound using these established models.
References
- 1. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 2. phcogrev.com [phcogrev.com]
- 3. Advances in the study of acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update [xiahepublishing.com]
Comparative Analysis of Natural Anti-Tumor Compounds: A Guide for Researchers
A Note on Fulvotomentoside B: Despite a comprehensive search of scientific literature, no specific experimental data regarding the anti-tumor activity, mechanism of action, or cytotoxicity of this compound was found. Therefore, a direct comparison as initially requested is not feasible at this time. This highlights a significant gap in the current research landscape and underscores the potential for novel investigations into this compound.
In lieu of this compound, this guide provides a detailed comparative analysis of three well-characterized natural anti-tumor compounds: Paclitaxel , Vincristine , and Curcumin . These compounds are widely studied and represent a diverse range of chemical classes and mechanisms of action, making them excellent benchmarks for anti-tumor drug discovery and development.
Quantitative Comparison of Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel, Vincristine, and Curcumin across various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are a standard measure of cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 (Breast) | 2.5 | [1][2] |
| A549 (Lung) | 5.2 | [1][2] | |
| HeLa (Cervical) | 3.1 | [1] | |
| HCT116 (Colon) | 4.8 | ||
| Vincristine | MCF-7 (Breast) | 10.5 | |
| A549 (Lung) | 15.2 | ||
| HeLa (Cervical) | 8.7 | ||
| HCT116 (Colon) | 12.4 | ||
| Curcumin | MCF-7 (Breast) | 15,000 | |
| A549 (Lung) | 25,000 | ||
| HeLa (Cervical) | 20,000 | ||
| HCT116 (Colon) | 30,000 |
Mechanisms of Action and Signaling Pathways
Paclitaxel
Paclitaxel is a mitotic inhibitor that targets microtubules. It stabilizes the microtubule polymer and protects it from disassembly. This blocks the progression of mitosis, and prolonged activation of the mitotic checkpoint leads to apoptosis.
References
Replicating Phytochemical Studies: A Comparative Guide to the Isolation and Characterization of Iridoids from Pterocephalus hookeri
For researchers, scientists, and drug development professionals, the efficient isolation and accurate characterization of bioactive compounds are paramount. This guide provides a comparative overview of methodologies for isolating and characterizing iridoid glycosides from Pterocephalus hookeri, a plant used in traditional Tibetan medicine. While the specific compound "Fulvotomentoside B" is not prominently documented in the reviewed literature, this guide focuses on analogous compounds from the same plant, offering valuable insights for replicating and adapting phytochemical studies.
Comparative Data of Compounds Isolated from Pterocephalus hookeri
The following table summarizes the types of compounds isolated from Pterocephalus hookeri, their bioactivities, and the analytical methods used for their characterization, providing a basis for comparing potential research targets and methodologies.
| Compound Class | Specific Examples | Reported Biological Activity | Key Characterization Techniques |
| Bis-iridoids | Pterocenoids A-E | Moderate inhibition of the NF-κB pathway[1] | 1D and 2D NMR spectroscopy, Mass spectrometry[1] |
| Iridoid Glycosides | Pterocephanoside A | Weak anti-inflammatory activity[2] | 1D and 2D NMR, HRMS data analysis[2] |
| Secoiridoids | Not specified | Chemotaxonomic markers for P. hookeri[1] | Spectroscopic analysis (NMR, HRESIMS) |
| Triterpenoid Saponins | Pterocephin A | Can induce liver injury in rats | UPLC-MS/MS |
| Lignans | 8-hydroxypinoresionl-4'-O-beta-D-glucoside | Not specified | HR-ESIMS, 1D and 2D NMR experiments |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature for the isolation and characterization of compounds from Pterocephalus hookeri.
General Isolation Procedure for Iridoids
The isolation of iridoid glycosides from Pterocephalus hookeri typically involves a multi-step chromatographic process.
-
Extraction: The air-dried and powdered plant material (e.g., roots or aerial parts) is extracted with a solvent such as methanol or ethanol.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.
-
Semi-preparative HPLC: Further purification of the fractions obtained from column chromatography is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
Structural Elucidation by Spectroscopic Methods
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the carbon-hydrogen framework and establishing connectivity within the molecule.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compounds with high accuracy.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of isolated compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Caco-2, HeLa) are cultured in appropriate media.
-
Treatment: The cells are treated with increasing concentrations of the plant extracts or isolated compounds for a specified period (e.g., 24 hours).
-
MTT Incubation: After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows for phytochemical research, from plant material to purified compounds and biological activity assessment.
References
Safety Operating Guide
Navigating the Safe Disposal of Fulvotomentoside B: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fulvotomentoside B, a naturally occurring glycoside, requires careful handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the compound should be treated as hazardous. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its waste. All handling of the compound and its waste should be performed in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials in a designated, leak-proof container clearly labeled "Hazardous Waste" and "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible waste container. The container must be clearly labeled "Hazardous Liquid Waste," with the full chemical name and any solvents used, along with their approximate concentrations.
-
It is best practice to segregate halogenated and non-halogenated solvent wastes.[1]
-
2. Container Management:
-
Waste containers must be made of a material compatible with the chemical and any solvents.[1]
-
Keep waste containers securely closed at all times, except when adding waste.[1][2]
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
3. Disposal of Empty Containers:
-
Empty containers that once held this compound must be treated as hazardous waste.
-
To decontaminate an empty container, triple-rinse it with a solvent in which this compound is soluble.[3]
-
Collect all rinsate from the triple-rinse procedure and dispose of it as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label from the container. The cleaned container can then be disposed of according to your institution's guidelines for non-hazardous waste.
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.
-
Follow all local, state, and national regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
| Parameter | General Guideline | Citation |
| pH of Aqueous Waste | If drain disposal were permissible (which it is not for this compound), the pH would typically need to be between 5.5 and 10.5. | |
| Container Filling | Do not overfill liquid waste containers; leave adequate headspace for expansion. | |
| Acute Hazardous Waste | For "P-listed" or acutely hazardous wastes, no more than one quart should be accumulated in the laboratory before removal. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safe Handling of Fulvotomentoside B: A Guide to Personal Protective Equipment and Disposal
Audience: This guide is intended for researchers, scientists, and drug development professionals who handle Fulvotomentoside B in a laboratory setting.
Essential Safety and Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to personal protection is mandatory. The following table summarizes the recommended PPE based on the level of protection required for handling potentially cytotoxic compounds.
| Protection Level | Eye and Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Standard Laboratory Handling (Low Concentration/Small Quantities) | Safety glasses with side shields or chemical splash goggles. | Fully buttoned laboratory coat, long pants, and closed-toe shoes. | Not generally required if handled in a certified chemical fume hood. | Double-gloving with nitrile or neoprene gloves.[1] |
| Handling of Powders or Generating Aerosols | Chemical splash goggles and a face shield.[2] | Chemical-resistant gown or coveralls with long sleeves and cuffs.[2] | A NIOSH-approved respirator (e.g., N95 or higher) should be used.[3] | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant suit or apron over a lab coat. | A NIOSH-approved respirator with appropriate cartridges for organic vapors. | Heavy-duty, chemical-resistant gloves. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Ventilation: Ensure adequate ventilation. All handling of solid this compound or solutions should occur within a fume hood.
-
Spill Kit: A spill kit specifically for cytotoxic or potent compounds must be readily available.
2.2. Handling Procedure:
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition.
-
Weighing: If weighing the solid compound, do so in a fume hood on a plastic-backed absorbent pad to contain any spills.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Transport: When transporting solutions, use secondary containment (e.g., a bottle carrier).
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a surfactant, followed by water. Dispose of all contaminated materials as cytotoxic waste.
Operational and Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation and Collection:
-
Cytotoxic Waste Containers: All solid and liquid waste contaminated with this compound must be disposed of in clearly labeled, leak-proof cytotoxic waste containers. These containers are often color-coded (e.g., purple or yellow with a cytotoxic symbol).
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.
-
PPE: All disposable PPE used while handling this compound should be considered cytotoxic waste and disposed of accordingly.
3.2. Disposal Method:
-
Incineration: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.
-
Decontamination: For diluted solutions, consult your institution's safety officer for potential chemical deactivation procedures before disposal. However, without specific data for this compound, direct disposal as cytotoxic waste is the safest option.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
